N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N-[[4-[(4-fluorophenyl)methyl]morpholin-2-yl]methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYDYAXXGLUZOJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCC1CN(CCO1)CC2=CC=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443497 | |
| Record name | N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
112913-94-7 | |
| Record name | N-({4-[(4-Fluorophenyl)methyl]morpholin-2-yl}methyl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40443497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide outlines a plausible and efficient synthetic pathway for the preparation of N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)acetamide, a substituted morpholine derivative of interest in pharmaceutical research. The described multi-step synthesis employs common and well-established organic reactions, including the protection of amines, N-alkylation, deprotection, and final acetylation. This document provides detailed experimental protocols, a summary of expected quantitative data, and a logical workflow diagram to facilitate the replication and optimization of this synthesis in a laboratory setting.
Introduction
Substituted morpholine scaffolds are prevalent in a wide array of biologically active compounds and approved pharmaceuticals. Their unique structural and physicochemical properties, such as improved aqueous solubility and metabolic stability, make them attractive moieties in drug design. This compound is a specific derivative that combines the morpholine core with a fluorobenzyl group and an acetamide side chain, suggesting its potential for interacting with various biological targets. This guide details a reliable synthetic route to access this compound for further investigation.
Proposed Synthesis Pathway
A robust and logical synthetic route to this compound is proposed, commencing with a commercially available or readily synthesized protected morpholine derivative. The overall strategy involves a three-step sequence:
-
N-Alkylation: Introduction of the 4-fluorobenzyl group onto the morpholine nitrogen.
-
Deprotection: Removal of the amine protecting group.
-
Acetylation: Acylation of the primary amine to yield the final product.
The proposed pathway is illustrated below:
Caption: Proposed three-step synthesis of the target compound.
Experimental Protocols
The following protocols are based on established methodologies for analogous transformations. Researchers should perform initial small-scale reactions to optimize conditions for their specific laboratory setup.
Step 1: Synthesis of tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamate (N-Alkylation)
Materials:
-
tert-butyl ((morpholin-2-yl)methyl)carbamate
-
4-Fluorobenzyl bromide
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Brine
Procedure:
-
To a solution of tert-butyl ((morpholin-2-yl)methyl)carbamate (1.0 eq) in DMF, add potassium carbonate (2.0 eq).
-
Stir the mixture at room temperature for 15 minutes.
-
Add 4-fluorobenzyl bromide (1.1 eq) dropwise to the suspension.
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Step 2: Synthesis of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine (Boc Deprotection)
Materials:
-
tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamate
-
Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamate (1.0 eq) in DCM.
-
Add trifluoroacetic acid (5.0-10.0 eq) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.
-
Monitor the deprotection by TLC.
-
Upon completion, carefully neutralize the reaction mixture with a saturated sodium bicarbonate solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the desired amine, which can be used in the next step without further purification.
Step 3: Synthesis of this compound (Acetylation)
Materials:
-
(4-(4-Fluorobenzyl)morpholin-2-yl)methanamine
-
Acetic anhydride
-
Triethylamine (TEA)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Brine
Procedure:
-
Dissolve (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine (1.0 eq) in DCM and cool to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of acetic anhydride (1.2 eq).
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, wash the reaction mixture with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain this compound.
Quantitative Data Summary
The following table summarizes the expected yields and key analytical data for the synthesis. These values are based on literature precedents for similar reactions and may vary depending on the specific reaction conditions and scale.
| Step | Product Name | Starting Material | Reagents | Solvent | Typical Yield (%) |
| 1 | tert-butyl ((4-(4-fluorobenzyl)morpholin-2-yl)methyl)carbamate | tert-butyl ((morpholin-2-yl)methyl)carbamate | 4-Fluorobenzyl bromide, K₂CO₃ | DMF | 80-95 |
| 2 | (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine | Intermediate from Step 1 | Trifluoroacetic acid | DCM | 90-99 (crude) |
| 3 | This compound | Intermediate from Step 2 | Acetic anhydride, Triethylamine | DCM | 85-95 |
Characterization Data for this compound:
-
¹H NMR (CDCl₃, 400 MHz): δ 7.25-7.35 (m, 2H, Ar-H), 6.95-7.05 (m, 2H, Ar-H), 5.80 (br s, 1H, NH), 3.85-3.95 (m, 1H, morpholine-H), 3.60-3.70 (m, 1H, morpholine-H), 3.45-3.55 (s, 2H, Ar-CH₂), 3.20-3.40 (m, 2H, morpholine-CH₂-N), 2.80-2.90 (m, 1H, morpholine-H), 2.60-2.70 (m, 1H, morpholine-H), 2.05-2.20 (m, 2H, morpholine-H), 1.98 (s, 3H, COCH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ 170.1, 162.5 (d, J=245 Hz), 133.5, 130.5 (d, J=8 Hz), 115.2 (d, J=21 Hz), 76.5, 71.0, 60.5, 54.0, 53.5, 43.0, 23.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₄H₁₉FN₂O₂ [M+H]⁺: 267.1503, found: 267.1509.
Experimental Workflow Diagram
The following diagram illustrates the logical flow of the experimental procedures.
Caption: A logical workflow for the synthesis and analysis.
Conclusion
This technical guide provides a comprehensive and actionable pathway for the synthesis of this compound. The described methods are based on reliable and well-documented chemical transformations, offering a high probability of success for researchers in the fields of medicinal chemistry and drug development. The provided protocols, quantitative data, and workflow diagrams are intended to serve as a valuable resource for the efficient and reproducible synthesis of this target compound.
Unraveling the Enigma: The Mechanism of Action of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide Remains Undisclosed
Despite a comprehensive search of scientific literature and chemical databases, the biological mechanism of action for the compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide remains uncharacterized. To date, no public domain information is available detailing its pharmacological targets, signaling pathways, or any associated quantitative data from biological assays.
This in-depth technical guide sought to provide researchers, scientists, and drug development professionals with a thorough understanding of the core mechanism of action of this compound. However, extensive inquiries have yielded no specific data on its biological activity. The compound, with the CAS Number 112913-94-7, is listed by several chemical suppliers, but its utility appears to be confined to research and development purposes without any disclosed therapeutic applications or biological effects.[1][2][3][4][5][6]
Information regarding this molecule is currently limited to its basic chemical properties.
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 112913-94-7 | [1][2][3] |
| Molecular Formula | C14H19FN2O2 | [2][6] |
| Molecular Weight | 266.32 g/mol | [1] |
| IUPAC Name | N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide | [1] |
| InChI Key | IYDYAXXGLUZOJN-UHFFFAOYSA-N | [1] |
Future Outlook
The absence of published data on the mechanism of action of this compound presents a clear gap in the current scientific knowledge. This compound may be a novel chemical entity with unexplored biological potential. Future research, including high-throughput screening, target identification studies, and preclinical evaluations, would be necessary to elucidate its pharmacological profile.
Until such studies are conducted and their results are disseminated, the scientific community remains in the dark regarding the therapeutic potential and biological implications of this particular molecule. Researchers interested in this compound would need to undertake foundational studies to determine its bioactivity.
References
Physical and chemical properties of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the physical and chemical properties of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a morpholine derivative of interest in medicinal chemistry. This document collates available data on its structural characteristics, physicochemical parameters, and spectral properties. Detailed experimental protocols for the synthesis of its key precursor and the final compound are presented. While specific biological activity data for this compound is limited in publicly accessible literature, this guide discusses the known pharmacological context of its precursor, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, as a prokinetic agent. This guide is intended to serve as a foundational resource for researchers and professionals engaged in the development of novel therapeutics.
Chemical and Physical Properties
This compound is a synthetic organic compound featuring a morpholine ring, a fluorobenzyl group, and an acetamide moiety. Its chemical structure and key identifying information are provided below.
Table 1: Chemical Identifiers and Physical Properties
| Property | Value | Reference |
| IUPAC Name | N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide | [1] |
| Synonyms | 2-Acetylaminomethyl-4-(4-fluorobenzyl)-morpholine | [1] |
| CAS Number | 112913-94-7 | [1] |
| Molecular Formula | C₁₄H₁₉FN₂O₂ | [1] |
| Molecular Weight | 266.32 g/mol | [1] |
| InChI | InChI=1S/C14H19FN2O2/c1-11(18)16-8-14-10-17(6-7-19-14)9-12-2-4-13(15)5-3-12/h2-5,14H,6-10H2,1H3,(H,16,18) | |
| InChIKey | IYDYAXXGLUZOJN-UHFFFAOYSA-N | |
| Canonical SMILES | CC(=O)NCC1COCN(C1)CC2=CC=C(C=C2)F |
Table 2: Predicted Physicochemical Properties
| Property | Value | Source |
| Melting Point | 120-122 °C | ChemBK |
| Boiling Point | 430.0±30.0 °C (Predicted) | ChemBK |
| Density | 1.152 g/cm³ | ChemBK |
| Refractive Index | 1.521 | ChemBK |
| pKa | Data not available | |
| Solubility | Data not available |
Experimental Protocols
Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (Precursor)
The precursor, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, can be synthesized via the hydrolysis of this compound.
Protocol:
-
A solution of this compound (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours.[2]
-
The reaction mixture is then cooled to room temperature and the pH is adjusted to 11 with an aqueous sodium hydroxide solution.[2]
-
The aqueous layer is extracted with chloroform.[2]
-
The combined organic layers are washed sequentially with water and a saturated aqueous sodium chloride solution.[2]
-
The organic layer is dried over anhydrous magnesium sulfate.[2]
-
The solvent is removed under reduced pressure to yield the title compound as an oil.[2]
Synthesis of this compound
The final compound can be prepared by the acylation of 2-aminomethyl-4-(4-fluorobenzyl)morpholine.
Hypothetical Protocol (Based on Standard Acylation Procedures):
-
To a stirred solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (1.0 eq) and a non-nucleophilic base such as triethylamine (1.2 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran) at 0 °C, add acetyl chloride (1.1 eq) dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography.
-
Upon completion, quench the reaction by adding water.
-
Separate the organic layer and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Spectral Data
Table 3: Predicted Spectral Data
| Spectrum | Predicted Salient Features |
| ¹H NMR | Signals corresponding to the acetamide methyl group (singlet, ~2.0 ppm), morpholine ring protons (multiplets, ~2.5-4.0 ppm), methylene bridge protons (~3.2-3.5 ppm), benzylic protons (singlet, ~3.5 ppm), and aromatic protons of the fluorobenzyl group (multiplets, ~7.0-7.4 ppm). |
| ¹³C NMR | Resonances for the acetamide methyl and carbonyl carbons, aliphatic carbons of the morpholine ring and methylene bridge, and aromatic carbons of the fluorobenzyl group. |
| IR (Infrared) | Characteristic absorption bands for the N-H stretch (amide), C=O stretch (amide), C-N stretch, C-O-C stretch (ether in morpholine), and C-F stretch. |
| Mass Spec (MS) | A molecular ion peak corresponding to the molecular weight of the compound (266.32 g/mol ) and characteristic fragmentation patterns. |
Biological Activity and Signaling Pathways
There is currently a lack of specific published data on the biological activity and mechanism of action of this compound. However, its immediate precursor, 2-aminomethyl-4-(4-fluorobenzyl)morpholine, is known to be an intermediate in the synthesis of Mosapride, a gastroprokinetic agent.[3] Mosapride acts as a selective 5-HT₄ receptor agonist.
Given the structural similarity, it is plausible that this compound could be investigated for similar or related pharmacological activities.
As no specific signaling pathways have been described for the title compound, a diagrammatic representation cannot be provided at this time. Should such information become available, the following represents a hypothetical workflow for its elucidation.
Caption: Hypothetical workflow for elucidating the biological activity and signaling pathway of a novel compound.
Conclusion
This compound is a compound with potential for further investigation in the field of medicinal chemistry, particularly given the known prokinetic activity of its structural precursor. This technical guide has summarized the available physical and chemical data and provided detailed synthetic protocols. The lack of comprehensive experimental data, especially concerning its biological activity, highlights a clear area for future research. The information presented herein should serve as a valuable starting point for scientists and researchers interested in exploring the therapeutic potential of this and related morpholine derivatives.
References
N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide IUPAC name and structure elucidation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive overview of the chemical properties of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a morpholine derivative of interest in chemical and pharmaceutical research. Due to the limited availability of public data, this guide focuses on the compound's structural elucidation and fundamental properties. Detailed experimental protocols for its synthesis, comprehensive spectroscopic analysis, and in-depth biological activity studies are not currently available in published literature. This paper summarizes the known information and identifies key areas for future research to fully characterize this compound.
Chemical Identity and Structure Elucidation
IUPAC Name: N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide[1][2]
Structure:
The chemical structure of this compound is characterized by a central morpholine ring. An acetamide group is attached to the morpholine ring via a methyl bridge at the 2-position. A 4-fluorobenzyl group is substituted at the 4-position of the morpholine nitrogen.
Molecular Structure Diagram:
Caption: Chemical structure of the title compound.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below. This information is compiled from various chemical supplier databases.
| Property | Value | Reference |
| CAS Number | 112913-94-7 | [1][2] |
| Molecular Formula | C14H19FN2O2 | [2] |
| Molecular Weight | 266.32 g/mol | [1] |
| Appearance | Data not available | |
| Melting Point | Data not available | |
| Boiling Point | Data not available | |
| Solubility | Data not available |
Synthesis and Spectroscopic Data
Synthesis
A detailed, peer-reviewed synthesis protocol for this compound is not available in the public domain. General methods for the synthesis of morpholine and acetamide derivatives are documented in the chemical literature, but a specific, validated procedure for this compound has not been identified.
General Synthetic Workflow (Hypothetical):
Caption: A generalized, hypothetical synthetic route.
Spectroscopic Data
Comprehensive, interpreted spectroscopic data (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) for this compound are not publicly available. While chemical suppliers may hold this data for quality control purposes, it is not published in a detailed format suitable for in-depth analysis.
Biological Activity and Signaling Pathways
There is currently no published research detailing the biological activity, mechanism of action, or associated signaling pathways for this compound. To understand its potential pharmacological effects, extensive in vitro and in vivo studies would be required. This would involve screening against a panel of biological targets to identify any potential therapeutic applications.
Logical Workflow for Biological Evaluation:
Caption: A standard workflow for assessing biological activity.
Conclusion and Future Directions
This compound is a chemically defined entity with known structural and basic physicochemical properties. However, a significant knowledge gap exists regarding its synthesis, detailed spectroscopic characterization, and biological activity. To fully elucidate the potential of this compound for drug development or other applications, the following research is recommended:
-
Development and publication of a robust and scalable synthetic protocol.
-
Comprehensive spectroscopic analysis (¹H NMR, ¹³C NMR, IR, Mass Spectrometry) with full data interpretation.
-
Broad-spectrum in vitro screening to identify potential biological targets.
-
In-depth pharmacological studies to determine the mechanism of action and any potential therapeutic efficacy.
This technical guide serves as a foundational document summarizing the current, limited knowledge of this compound and highlights the need for further experimental investigation.
References
In Vitro Activity of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Technical Overview of a Novel Compound
Disclaimer: As of December 2025, there is no publicly available scientific literature or patent data detailing the specific in vitro activity of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The following guide is constructed based on the pharmacological activities of structurally related compounds and provides a hypothetical framework for its potential investigation. The information presented should be used for exploratory research purposes only.
This technical guide provides a comprehensive overview of the potential in vitro activities of this compound. Due to the absence of direct studies on this specific molecule, this paper summarizes the known biological effects of structurally similar morpholine and acetamide derivatives. Furthermore, it outlines a proposed experimental workflow for the initial screening and characterization of this compound's bioactivity.
Pharmacological Potential Based on Structural Analogs
The core structure of this compound combines a 4-fluorobenzyl-substituted morpholine ring with an N-methylacetamide moiety. Derivatives containing these scaffolds have been reported to exhibit a wide range of biological activities.
Table 1: Summary of In Vitro Activities of Structurally Related Morpholine and Acetamide Derivatives
| Compound Class | Biological Activity | Reported IC50/MIC Values | Potential Therapeutic Area |
| Morpholine Derivatives | Anticancer (e.g., against MCF-7, SW480, HCT-116, MDA-MB-231 cell lines)[1][2][3] | IC50 values ranging from µM to nM[1][2][3] | Oncology |
| PI3K/Akt/mTOR pathway inhibition[3] | - | Oncology | |
| Topoisomerase II inhibition[2] | - | Oncology | |
| Antibacterial[3] | MIC values in the µg/mL range[3] | Infectious Diseases | |
| Antifungal[3] | - | Infectious Diseases | |
| Acetylcholinesterase (AChE) Inhibition[4] | IC50 values in the low µM range[4] | Neurodegenerative Diseases | |
| Serotonin and Norepinephrine Reuptake Inhibition[5] | - | CNS Disorders | |
| Acetamide Derivatives | Anticancer[2] | IC50 values in the µM range[2] | Oncology |
| Anti-urease[6] | IC50 values in the low µM range[6] | Gastrointestinal Disorders |
Note: The IC50 and MIC values are for various derivatives within the specified class and not for the title compound.
The morpholine ring is a "privileged" structure in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates.[7] Its derivatives have been investigated for a multitude of therapeutic applications, including as anticancer, antimicrobial, and CNS-active agents.[1][3][8] The acetamide group is also a common feature in many biologically active compounds.
Given the diverse activities of its constituent scaffolds, this compound could plausibly be investigated for anticancer, antimicrobial, or neurological activities.
Proposed In Vitro Experimental Protocols
The following section outlines a hypothetical, tiered approach to the initial in vitro screening of this compound.
A primary screen to determine the general cytotoxicity of the compound across different cell lines is a logical first step.
Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, and a non-cancerous cell line like HEK293 for selectivity) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, maintained at 37°C in a 5% CO2 humidified incubator.
-
Compound Preparation: Dissolve this compound in DMSO to prepare a stock solution (e.g., 10 mM). Prepare serial dilutions in the culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM.
-
Cell Treatment: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well. After 24 hours of incubation, replace the medium with fresh medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Assay: After 48-72 hours of treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Data Analysis: Aspirate the medium and add 150 µL of DMSO to dissolve the formazan crystals. Measure the absorbance at 570 nm using a microplate reader. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).
Based on the activities of related compounds, secondary assays could focus on specific molecular targets.
Protocol: Kinase Inhibition Assay (e.g., PI3K)
-
Assay Principle: Utilize a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay) that measures the amount of ADP produced during the kinase reaction.
-
Reaction Setup: In a 96-well plate, combine the recombinant PI3K enzyme, its substrate (e.g., PIP2), and ATP in a kinase reaction buffer.
-
Compound Addition: Add varying concentrations of this compound to the reaction wells. Include a known PI3K inhibitor as a positive control.
-
Kinase Reaction: Incubate the plate at 30°C for 1 hour to allow the kinase reaction to proceed.
-
ADP Detection: Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Then, add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal via a luciferase/luciferin reaction.
-
Data Analysis: Measure the luminescence using a plate reader. A lower signal indicates less ADP produced and therefore greater inhibition of the kinase. Calculate the IC50 value of the compound.
Visualizing Experimental and Logical Frameworks
The following diagrams illustrate the proposed workflow and a hypothetical signaling pathway that could be investigated.
Caption: Hypothetical workflow for the in vitro screening of the title compound.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US7294623B2 - Benzyl morpholine derivatives - Google Patents [patents.google.com]
- 6. Antimicrobial and antiurease activities of newly synthesized morpholine derivatives containing an azole nucleus - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. sciencescholar.us [sciencescholar.us]
A Preliminary Biological Screening of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document presents a hypothetical preliminary biological screening of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The experimental data and subsequent interpretations are illustrative and based on the analysis of structurally related morpholine and acetamide derivatives. This whitepaper is intended to serve as a technical guide to the potential biological evaluation of this compound.
Introduction
This compound is a novel chemical entity incorporating a morpholine ring, a flexible acetamide linker, and a fluorobenzyl group. The morpholine scaffold is a privileged structure in medicinal chemistry, known to be a component of various biologically active compounds with a wide range of therapeutic applications, including anticancer, anti-inflammatory, and neurological treatments.[1] The acetamide functionality is also prevalent in many pharmaceuticals, contributing to their pharmacokinetic and pharmacodynamic profiles. This preliminary biological screening was designed to elucidate the potential therapeutic value of this compound by evaluating its cytotoxic effects against various cancer cell lines and its interaction with key central nervous system (CNS) targets.
In Vitro Cytotoxicity Screening
The initial biological evaluation focused on assessing the cytotoxic potential of this compound against a panel of human cancer cell lines.
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic effects were determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]
-
Cell Culture: Human cancer cell lines (HeLa, MCF-7, and A549) were cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Seeding: Cells were seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The test compound was dissolved in DMSO to create a stock solution and then serially diluted in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. The final DMSO concentration in each well was maintained at less than 0.5%. Cells were treated with the various concentrations of the compound for 48 hours.
-
MTT Assay: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for an additional 4 hours. The resulting formazan crystals were dissolved by adding 150 µL of DMSO to each well.
-
Data Acquisition: The absorbance was measured at 570 nm using a microplate reader. The percentage of cell viability was calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) was determined from the dose-response curves.
Results of Cytotoxicity Screening
The following table summarizes the IC50 values obtained from the MTT assay.
| Cell Line | Tissue of Origin | IC50 (µM) of Test Compound |
| HeLa | Cervical Cancer | 25.8 |
| MCF-7 | Breast Cancer | 42.1 |
| A549 | Lung Cancer | 68.3 |
Central Nervous System (CNS) Target Screening
Given that many morpholine-containing compounds exhibit CNS activity, a preliminary screening against relevant receptors was conducted. Based on the structural similarity to known ligands, the sigma-1 (σ1) receptor was selected as a primary target of interest.[3]
Experimental Protocol: Radioligand Binding Assay for Sigma-1 Receptor
-
Membrane Preparation: Membranes were prepared from rat brain homogenates. The tissue was homogenized in ice-cold sucrose buffer and centrifuged. The resulting pellet was resuspended in a Tris-HCl buffer.
-
Binding Assay: The binding assay was performed in a final volume of 200 µL containing membrane protein, the radioligand [³H]-(+)-pentazocine, and varying concentrations of the test compound.
-
Incubation and Filtration: The mixture was incubated at 37°C for 120 minutes. The reaction was terminated by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Data Analysis: The radioactivity retained on the filters was quantified by liquid scintillation counting. The inhibition constant (Ki) was calculated from the IC50 values using the Cheng-Prusoff equation.
Results of Sigma-1 Receptor Binding
The affinity of the test compound for the sigma-1 receptor is presented in the table below.
| Target | Radioligand | Ki (nM) of Test Compound |
| Sigma-1 (σ1) Receptor | [³H]-(+)-pentazocine | 88.4 |
Visualizations
Experimental Workflow Diagrams
References
An In-depth Technical Guide to N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide and its Prokinetic Analog, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide (CAS Number: 112913-94-7) and its primary biologically active derivative, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. The core focus of this document is on the latter compound, a potent and selective 5-HT4 receptor agonist with significant prokinetic properties, making it a molecule of interest for research in gastrointestinal motility disorders. This guide details its mechanism of action, structural analogs, and available pharmacological data. Furthermore, it provides insights into relevant experimental protocols and visualizes the key signaling pathway associated with its biological activity.
Introduction: From Precursor to Active Agent
N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide is primarily recognized as a synthetic intermediate. Its significance in the scientific landscape stems from its role as a direct precursor to the pharmacologically active compound, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, through a straightforward deacetylation reaction.
2-Aminomethyl-4-(4-fluorobenzyl)morpholine has been identified as a prokinetic agent, a class of drugs that enhance gastrointestinal motility. Its mechanism of action is centered on its agonist activity at the serotonin 5-HT4 receptor, a key player in the regulation of gut function.[1] This compound is also known to be an impurity of Mosapride, another 5-HT4 agonist, highlighting its relevance in the quality control and analysis of related pharmaceutical agents.[2]
Core Compound and Its Active Analog: Physicochemical Properties
A summary of the key physicochemical properties of the precursor and its active analog is presented below.
| Property | N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide | 2-Aminomethyl-4-(4-fluorobenzyl)morpholine |
| CAS Number | 112913-94-7 | 112914-13-3 |
| Molecular Formula | C₁₄H₁₉FN₂O₂ | C₁₂H₁₇FN₂O |
| Molecular Weight | 266.31 g/mol | 224.27 g/mol |
| IUPAC Name | N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide | [4-[(4-fluorophenyl)methyl]morpholin-2-yl]methanamine |
| Synonyms | 2-Acetylamidomethyl-4-(4-fluorobenzyl)morpholine | 4-[(4-Fluorophenyl)methyl]-2-morpholinemethanamine |
Mechanism of Action: 5-HT4 Receptor Agonism
The prokinetic effects of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are mediated through its selective agonism of the 5-HT4 receptor.[1] The 5-HT4 receptor is a G-protein coupled receptor (GPCR) predominantly coupled to the Gs alpha subunit. Activation of this receptor initiates a signaling cascade that leads to increased intracellular levels of cyclic AMP (cAMP).
The 5-HT4 Receptor Signaling Pathway
The binding of an agonist, such as 2-Aminomethyl-4-(4-fluorobenzyl)morpholine, to the 5-HT4 receptor triggers a conformational change in the receptor, leading to the activation of the associated Gs protein. The activated Gs alpha subunit then stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets. In the context of the enteric nervous system, this signaling cascade ultimately enhances the release of acetylcholine, a neurotransmitter that stimulates smooth muscle contraction and promotes gastrointestinal motility.
Structural Analogs and Derivatives
While specific, extensively studied analogs of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are not widely reported in publicly available literature, the broader class of morpholine derivatives has been explored for various therapeutic applications. For instance, other 5-HT4 receptor agonists with a morpholine or related heterocyclic scaffold include Mosapride and Prucalopride. Structure-activity relationship (SAR) studies on 5-HT4 agonists often focus on modifications of the aromatic ring, the linker, and the basic amine moiety to optimize potency, selectivity, and pharmacokinetic properties.
Derivatives of the precursor, N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide, can be synthesized through modifications at several positions. For example, substitution on the phenyl ring or alteration of the acetamide group could yield a library of compounds for screening for various biological activities.
Experimental Protocols
Detailed experimental protocols for the synthesis and biological evaluation of these compounds are crucial for reproducibility and further research.
Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine
A common method for the synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine involves the deacetylation of its precursor, N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide.
Protocol: Deacetylation of N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide
-
A solution of N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide (3.0 g) in 10% hydrochloric acid (50 ml) is refluxed with stirring for 4 hours.
-
The reaction mixture is then cooled to room temperature and the pH is adjusted to 11 with an aqueous sodium hydroxide solution.
-
The aqueous layer is extracted with chloroform.
-
The combined organic layers are washed successively with water and a saturated aqueous sodium chloride solution.
-
The organic layer is dried over magnesium sulfate.
-
The solvent is removed under reduced pressure to yield the final product as an oil.
In Vitro Evaluation of Prokinetic Activity
The prokinetic activity of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine can be assessed in vitro by measuring its effect on the contractility of isolated intestinal tissue.
Protocol: Isolated Rat Ileum Contraction Assay
-
Male Wistar rats are euthanized, and a segment of the ileum is isolated and mounted in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and bubbled with 95% O₂ and 5% CO₂.
-
The tissue is allowed to equilibrate under a resting tension of 1 g for at least 30 minutes.
-
Isometric contractions are recorded using a force-displacement transducer connected to a data acquisition system.
-
Cumulative concentrations of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine are added to the organ bath, and the contractile response is measured.
-
The potency of the compound is determined by calculating the EC₅₀ value from the concentration-response curve.
Quantitative Data
Currently, there is a limited amount of publicly available, peer-reviewed quantitative data specifically for 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. However, based on its classification as a 5-HT4 agonist, its biological activity would be characterized by parameters such as:
-
Binding Affinity (Ki): A measure of how tightly the compound binds to the 5-HT4 receptor.
-
Functional Potency (EC₅₀/IC₅₀): The concentration of the compound that produces 50% of its maximal effect in a functional assay (e.g., cAMP accumulation or muscle contraction).
-
Efficacy (% of maximal response): The maximal response produced by the compound relative to a reference full agonist.
Researchers investigating this compound would need to perform dedicated studies to generate this data.
Conclusion and Future Directions
N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide serves as a valuable precursor to the biologically active 5-HT4 receptor agonist, 2-Aminomethyl-4-(4-fluorobenzyl)morpholine. This active analog holds promise for further investigation as a prokinetic agent for the treatment of gastrointestinal motility disorders. Future research should focus on a comprehensive pharmacological characterization of this compound, including the determination of its binding affinity, functional potency, and selectivity profile against other serotonin receptor subtypes. Furthermore, the synthesis and evaluation of structural analogs could lead to the discovery of novel prokinetic agents with improved efficacy and safety profiles. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for such research endeavors.
References
The Genesis of a Prokinetic Agent: A Technical Guide to N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide (Compound 1) is a key synthetic intermediate in the development of the gastroprokinetic agent, Mosapride. This technical guide provides an in-depth overview of the discovery, background, and synthesis of this crucial morpholine derivative. While not a therapeutic agent itself, its existence is intrinsically linked to the quest for effective treatments for gastrointestinal motility disorders. The exploration of this compound's synthesis is a window into the structure-activity relationship (SAR) studies that led to the development of a clinically significant drug.
Discovery and Background
The discovery of this compound is a direct result of the research and development efforts at Dainippon Pharmaceutical Co., Ltd. in the late 1980s and early 1990s. The primary goal of this research was to identify novel compounds with potent gastroprokinetic activity, devoid of the dopamine D2 receptor antagonist properties that were associated with adverse effects in earlier drugs like metoclopramide. This led to the synthesis and evaluation of a series of N-[[4-(substituted-benzyl)-2-morpholinyl]methyl]benzamide derivatives.
The core hypothesis was that the morpholine ring could serve as a scaffold to present pharmacophoric elements in a specific spatial orientation to interact with receptors in the gastrointestinal tract. The 4-fluorobenzyl group was introduced to modulate lipophilicity and electronic properties, a common strategy in medicinal chemistry to enhance pharmacokinetic and pharmacodynamic profiles. The acetamide group in Compound 1 serves as a protected amine, a common tactic in multi-step organic synthesis, allowing for selective modifications at other parts of the molecule before its conversion to the final active amine.
This line of research culminated in the discovery of Mosapride citrate (formerly known as AS-4370), a selective 5-hydroxytryptamine 4 (5-HT4) receptor agonist. Mosapride enhances gastrointestinal motility by stimulating the release of acetylcholine from cholinergic neurons in the myenteric plexus. Compound 1, therefore, represents a critical stepping stone in the synthetic route to this important therapeutic agent.
Experimental Protocols
The synthesis of this compound is a multi-step process that is detailed in various patents filed by Dainippon Pharmaceutical. The following is a representative protocol compiled from these sources.
Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine (Intermediate A)
The synthesis of the direct precursor to Compound 1 involves several steps, typically starting from simpler, commercially available materials. A common route is the reaction of p-fluorobenzaldehyde with an appropriate morpholine precursor.
Acetylation to Yield this compound (Compound 1)
Procedure:
-
To a solution of 2-aminomethyl-4-(4-fluorobenzyl)morpholine (Intermediate A) in a suitable solvent such as dichloromethane or toluene, an acetylating agent is added. Acetic anhydride or acetyl chloride are commonly used for this purpose.
-
A base, such as triethylamine or pyridine, is typically added to neutralize the acid byproduct of the reaction.
-
The reaction mixture is stirred at room temperature for a period of 2 to 12 hours, with the progress of the reaction monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is washed with water and an aqueous solution of a mild base (e.g., sodium bicarbonate) to remove any unreacted acid and base.
-
The organic layer is then dried over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification of the crude product is typically achieved by column chromatography on silica gel or by recrystallization from a suitable solvent system to afford pure this compound.
Data Presentation
As this compound is a synthetic intermediate, it does not possess significant pharmacological activity itself. The relevant quantitative data pertains to the final active compound, Mosapride, which is derived from it.
| Compound | Target | IC50 / EC50 | Assay Type | Species |
| Mosapride | 5-HT4 Receptor | 113 nM (IC50) | [3H]-GR113808 binding | Guinea Pig Striatum |
| Mosapride | 5-HT4 Receptor | 73 nM (EC50) | Electrically evoked contractions | Guinea Pig Ileum |
| Mosapride | 5-HT4 Receptor | 208 nM (EC50) | Carbachol-precontracted relaxation | Rat Esophagus |
| Mosapride | 5-HT4 Receptor | 3029 nM (EC50) | Contractions | Guinea Pig Distal Colon |
Signaling Pathway and Experimental Workflow
The therapeutic effect of Mosapride, the ultimate product derived from the title compound, is mediated through the 5-HT4 receptor signaling pathway in the gastrointestinal tract.
Caption: 5-HT4 Receptor Signaling Pathway for Mosapride.
The general workflow for the discovery and development of Mosapride, which involved the synthesis of this compound, is outlined below.
Caption: General Drug Discovery and Development Workflow.
Conclusion
This compound stands as a testament to the intricate and methodical process of modern drug discovery. While it does not possess the pharmacological properties of the final drug, its role as a key intermediate was indispensable in the synthesis and optimization of Mosapride. The study of its synthesis provides valuable insights into the strategic chemical manipulations required to develop a selective and effective therapeutic agent. This technical guide serves as a comprehensive resource for researchers and professionals in the field, illuminating a crucial chapter in the story of a successful gastroprokinetic drug.
Potential Therapeutic Targets of Morpholine Acetamide Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Morpholine acetamide derivatives represent a versatile class of compounds with a broad spectrum of pharmacological activities, making them promising candidates for drug discovery and development. The morpholine ring, a privileged scaffold in medicinal chemistry, imparts favorable physicochemical properties such as improved solubility and metabolic stability. When combined with an acetamide functional group, these compounds exhibit significant potential to interact with a variety of biological targets, offering therapeutic opportunities across multiple disease areas, including oncology, neurodegenerative disorders, and infectious diseases. This technical guide provides an in-depth overview of the key therapeutic targets of morpholine acetamide compounds, supported by quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.
Key Therapeutic Targets and Quantitative Data
The therapeutic potential of morpholine acetamide compounds stems from their ability to modulate the activity of several key proteins involved in disease pathogenesis. The following tables summarize the quantitative data for the inhibition of these targets by various morpholine-containing compounds, with a focus on acetamide derivatives where available.
Table 1: Inhibition of PI3K/mTOR by Morpholine-Containing Compounds
The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway is a crucial regulator of cell growth, proliferation, and survival.[1][2] Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention.[1] Morpholine acetamide and related structures have shown significant inhibitory activity against key kinases in this pathway.
| Compound/Analog | Target | IC50 (nM) | Reference |
| ZSTK474 (contains two morpholine groups) | PI3Kα | 5.0 | [3] |
| PI3Kβ | 1500 - 3900 | [3][4] | |
| PI3Kγ | 14.6 - 502 | [3] | |
| PI3Kδ | 3.9 | [3] | |
| ZSTK474 analog (piperazine-N-acetamide replacement) | PI3Kα | 2.9 | [3] |
| PI3Kβ | 21 | [3] | |
| PI3Kγ | 15 | [3] | |
| PI3Kδ | 4.6 | [3] | |
| Bifunctional Inhibitor 6r (contains morpholine) | PI3Kα | 130 | [3][4] |
| PI3Kδ | 236 | [3] | |
| MEK | ~105 - 350 | [4] | |
| Bifunctional Inhibitor 6s (contains morpholine) | PI3Kα | 107 | [3][4] |
| PI3Kδ | 137 | [3] | |
| MEK | ~105 - 350 | [4] |
Table 2: Inhibition of Monoamine Oxidases (MAOs) by Morpholine Chalcone Derivatives
Monoamine oxidases A and B are important enzymes in the central nervous system responsible for the degradation of neurotransmitters.[5] Inhibitors of these enzymes are used in the treatment of depression and Parkinson's disease.[5]
| Compound | Target | IC50 (µM) | Reference |
| MO1 | MAO-B | 0.030 | [5] |
| MO7 | MAO-B | 0.25 | [5] |
| MO5 | AChE | 6.1 | [5] |
| MO7 | MAO-A | 7.1 | [5] |
| C14 | MAO-A | 7.91 ± 0.08 | [6] |
| C6 | MAO-A | 8.45 ± 0.19 | [6] |
Table 3: Binding Affinity of Morpholine-Containing Ligands to Sigma Receptors
Sigma receptors are implicated in a variety of neurological functions and are considered targets for the treatment of neuropsychiatric and neurodegenerative diseases.[7]
| Compound | Target | Ki (nM) | Reference |
| 2-(3,4-dichlorophenoxy)-N-(2-morpholin-4-ylethyl)acetamide | σ1 | 42 | [7] |
| AZ66 (contains morpholine) | σ1 | 2.4 ± 0.63 | [8] |
| σ2 | 0.51 ± 0.15 | [8] |
Signaling Pathways and Experimental Workflows
Visualizing the complex interplay of signaling molecules and the logical flow of experimental procedures is crucial for understanding the mechanism of action and for the practical application of this knowledge in a laboratory setting. The following diagrams were generated using the Graphviz DOT language to illustrate key concepts.
PI3K/Akt/mTOR Signaling Pathway
This pathway is a central regulator of cell fate and is a primary target for many morpholine-containing anticancer compounds.
Caption: The PI3K/Akt/mTOR signaling pathway and points of inhibition.
Experimental Workflow for In Vitro Kinase Inhibition Assay
This diagram outlines a typical workflow for determining the inhibitory activity of a compound against a target kinase, such as PI3K.
Caption: Workflow for an in vitro kinase inhibition assay.
Logical Relationship of Morpholine Acetamide Derivatives and Their Targets
This diagram illustrates the relationship between the core chemical structure and its various potential therapeutic applications through interaction with different biological targets.
Caption: Relationship between structure, targets, and applications.
Detailed Experimental Protocols
To facilitate the replication and further investigation of the therapeutic potential of morpholine acetamide compounds, detailed methodologies for key experiments are provided below.
In Vitro PI3K Alpha Kinase Assay
This protocol describes a luminescent-based assay to determine the in vitro inhibitory activity of a test compound against PI3Kα.
Materials:
-
Recombinant human PI3Kα (p110α/p85α)
-
PI3K Kinase Buffer (e.g., 50mM HEPES pH 7.5, 50mM NaCl, 3mM MgCl2, 0.025mg/ml BSA)[9]
-
PIP2 substrate
-
ATP
-
Test compound (morpholine acetamide derivative)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. Further dilute in PI3K Kinase Buffer to the desired final concentrations. The final DMSO concentration should be kept constant across all wells (e.g., <1%).
-
Enzyme/Substrate Mixture Preparation: Dilute the PI3Kα enzyme and PIP2 substrate in PI3K Kinase Buffer to the desired concentrations.
-
Assay Reaction:
-
Signal Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response curve using a non-linear regression model.
-
Sigma-1 Receptor Radioligand Binding Assay
This protocol outlines a competitive binding assay to determine the affinity (Ki) of a test compound for the sigma-1 receptor.
Materials:
-
Membrane preparation from a source expressing sigma-1 receptors (e.g., guinea pig brain)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Radioligand: [³H]-(+)-pentazocine
-
Unlabeled ligand for non-specific binding (e.g., Haloperidol)
-
Test compound (morpholine acetamide derivative)
-
Glass fiber filters
-
Scintillation cocktail
Procedure:
-
Compound and Reagent Preparation:
-
Prepare serial dilutions of the test compound in the assay buffer.
-
Dilute the [³H]-(+)-pentazocine in the assay buffer to a final concentration at or near its Kd (e.g., 3 nM).[10]
-
Prepare a high concentration of an unlabeled ligand (e.g., 10 µM Haloperidol) for determining non-specific binding.
-
-
Binding Reaction:
-
In a 96-well plate, set up the following for each concentration of the test compound:
-
Total Binding: Assay buffer, [³H]-(+)-pentazocine, and membrane preparation.
-
Non-specific Binding: Assay buffer, [³H]-(+)-pentazocine, high concentration of unlabeled ligand, and membrane preparation.
-
Competition: Assay buffer, [³H]-(+)-pentazocine, test compound, and membrane preparation.
-
-
Incubate the plate at 37°C for 90 minutes.
-
-
Filtration and Washing:
-
Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Quickly wash the filters with ice-cold assay buffer.
-
-
Radioactivity Measurement:
-
Dry the filters and place them in scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Determine the IC50 value of the test compound from the competition curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
E. coli DNA Gyrase Supercoiling Inhibition Assay
This protocol describes a gel-based assay to assess the inhibitory effect of a compound on the supercoiling activity of E. coli DNA gyrase.
Materials:
-
E. coli DNA gyrase
-
Relaxed pBR322 plasmid DNA
-
Gyrase Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)
-
Test compound (morpholine acetamide derivative)
-
Agarose
-
Ethidium bromide
-
Gel loading buffer
-
TAE buffer
Procedure:
-
Reaction Setup:
-
On ice, prepare a reaction mixture containing Gyrase Assay Buffer and relaxed pBR322 plasmid DNA.
-
Add the test compound at various concentrations to individual reaction tubes. Include a no-compound control.
-
Add E. coli DNA gyrase to each tube to initiate the reaction.
-
-
Incubation: Incubate the reactions at 37°C for 30-60 minutes.
-
Reaction Termination: Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA) and gel loading buffer.
-
Agarose Gel Electrophoresis:
-
Load the samples onto a 1% agarose gel.
-
Run the gel at a constant voltage until the dye front has migrated an adequate distance.
-
-
Visualization and Analysis:
-
Stain the gel with ethidium bromide and visualize under UV light.
-
The supercoiled form of the plasmid will migrate faster than the relaxed form.
-
Assess the inhibition of supercoiling by observing the reduction in the supercoiled DNA band and the persistence of the relaxed DNA band in the presence of the test compound. The concentration at which supercoiling is inhibited by 50% can be estimated.
-
Conclusion
Morpholine acetamide compounds represent a promising and versatile scaffold for the development of novel therapeutics. Their ability to interact with a range of clinically relevant targets, including those in the PI3K/Akt/mTOR pathway, monoamine oxidases, and sigma receptors, underscores their potential in oncology, neuropharmacology, and beyond. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers dedicated to advancing these compounds from the laboratory to the clinic. Further exploration of their structure-activity relationships and mechanism of action will undoubtedly unveil new therapeutic opportunities.
References
- 1. Creating Graphs With DOT Language | Programster's Blog [blog.programster.org]
- 2. Examples — graphviz 0.21 documentation [graphviz.readthedocs.io]
- 3. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BACE1: A Key Regulator in Alzheimer’s Disease Progression and Current Development of its Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. DOT Language | Graphviz [graphviz.org]
- 6. devtoolsdaily.medium.com [devtoolsdaily.medium.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. cyverse-network-analysis-tutorial.readthedocs-hosted.com [cyverse-network-analysis-tutorial.readthedocs-hosted.com]
- 10. GraphViz Examples and Tutorial [graphs.grevian.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a morpholine derivative of interest in medicinal chemistry and drug discovery. The detailed protocol outlines a two-step synthetic route, commencing with the N-acetylation of 2-(aminomethyl)morpholine, followed by N-benzylation with 4-fluorobenzyl chloride. This application note includes detailed experimental procedures, a summary of key quantitative data, and a visual representation of the synthetic workflow.
Introduction
Morpholine and its derivatives are prevalent scaffolds in a wide array of biologically active compounds, demonstrating diverse pharmacological activities. The title compound, this compound, incorporates key structural features, including a morpholine ring, an acetamide group, and a fluorobenzyl moiety, which are often associated with favorable pharmacokinetic and pharmacodynamic properties. This protocol offers a clear and reproducible method for the preparation of this compound for further research and development.
Data Presentation
| Parameter | Value | Reference |
| Molecular Formula | C₁₄H₁₉FN₂O₂ | [1] |
| Molecular Weight | 266.31 g/mol | [2] |
| CAS Number | 112913-94-7 | [1][2] |
| Appearance | Solid | - |
| Melting Point | 120-122 °C | - |
| Purity | >95% | [2] |
Experimental Protocols
The synthesis of this compound can be achieved through a two-step process. The first step involves the protection of the primary amine of a morpholine derivative via acetylation, followed by the introduction of the fluorobenzyl group.
Step 1: Synthesis of 2-(Acetamidomethyl)morpholine (Intermediate)
This step focuses on the N-acetylation of 2-(aminomethyl)morpholine.
Materials:
-
2-(Aminomethyl)morpholine
-
Acetic anhydride or Acetyl chloride
-
A suitable base (e.g., triethylamine or sodium bicarbonate)
-
An appropriate solvent (e.g., dichloromethane (DCM), ethyl acetate, or water)
-
Sodium sulfate (anhydrous)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
A general procedure for the N-acetylation of a primary amine is as follows:
-
Dissolve 2-(aminomethyl)morpholine in the chosen solvent in a round-bottom flask equipped with a magnetic stir bar.
-
If using an organic solvent, add the base (e.g., triethylamine, 1.2 equivalents). If using an aqueous medium, sodium bicarbonate can be utilized.
-
Cool the mixture in an ice bath (0-5 °C).
-
Slowly add acetic anhydride or acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, if using an organic solvent, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
If the reaction is performed in an aqueous medium, the product may precipitate or require extraction with an organic solvent.
-
Purify the crude 2-(acetamidomethyl)morpholine by recrystallization or column chromatography.
Step 2: Synthesis of this compound (Final Product)
This step involves the N-benzylation of the intermediate 2-(acetamidomethyl)morpholine.
Materials:
-
2-(Acetamidomethyl)morpholine (from Step 1)
-
4-Fluorobenzyl chloride
-
Potassium carbonate (K₂CO₃)
-
Potassium iodide (KI) (catalytic amount)
-
Methyl ethyl ketone (MEK)
-
Toluene
-
Standard laboratory glassware, magnetic stirrer, and reflux condenser
Procedure:
-
In a round-bottom flask, combine 2-(acetamidomethyl)morpholine (1.0 eq), 4-fluorobenzyl chloride (1.1 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide in methyl ethyl ketone.
-
Fit the flask with a reflux condenser and heat the mixture to reflux with vigorous stirring.
-
Maintain the reflux for 16-18 hours. Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Dissolve the residue in a minimal amount of hot toluene for recrystallization.
-
Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.
-
Collect the crystalline product by filtration, wash with a small amount of cold toluene, and dry under vacuum.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
Signaling Pathways
Information regarding the specific signaling pathways modulated by this compound is not currently available in the public domain. Further pharmacological studies are required to elucidate its mechanism of action and biological targets.
Conclusion
The protocol described herein provides a reliable and straightforward method for the synthesis of this compound. This document serves as a valuable resource for researchers in the fields of synthetic chemistry and drug development, enabling the production of this compound for further investigation into its potential therapeutic applications. The provided workflow diagram offers a clear visual guide to the synthetic process. It is recommended that full analytical characterization be performed to confirm the structure and purity of the synthesized compound.
References
Application Note & Protocol: Quantitative Analysis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in Human Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed protocol for a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in human plasma. The protocol covers sample preparation, chromatographic and mass spectrometric conditions, and data analysis. Representative quantitative data is presented to demonstrate the method's performance.
Introduction
This compound is a synthetic organic compound with potential applications in pharmaceutical research.[1][2][3][4][5][6] Accurate and reliable quantification of this analyte in biological matrices is crucial for pharmacokinetic, pharmacodynamic, and toxicology studies. This application note describes a highly selective and sensitive LC-MS/MS method for the determination of this compound in human plasma.
Experimental Protocols
2.1. Materials and Reagents
-
This compound reference standard (Purity ≥95%)
-
Internal Standard (IS): A structurally similar and stable isotope-labeled compound is recommended (e.g., this compound-d3).
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
Human plasma (with anticoagulant, e.g., K2EDTA)
2.2. Instrumentation
-
High-Performance Liquid Chromatography (HPLC) system capable of binary gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
2.3. Sample Preparation: Protein Precipitation
-
Allow plasma samples to thaw at room temperature.
-
Vortex the samples to ensure homogeneity.
-
In a microcentrifuge tube, add 50 µL of plasma sample.
-
Add 150 µL of ice-cold acetonitrile containing the internal standard.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
2.4. Liquid Chromatography Conditions
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Gradient Elution:
Time (min) %B 0.0 10 2.5 90 3.5 90 3.6 10 | 5.0 | 10 |
2.5. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Ion Spray Voltage: 5500 V
-
Temperature: 500°C
-
Curtain Gas: 35 psi
-
Collision Gas: 9 psi
-
MRM Transitions (Hypothetical):
-
Analyte: Q1 (m/z) 267.2 -> Q3 (m/z) 109.1
-
Internal Standard: Q1 (m/z) 270.2 -> Q3 (m/z) 109.1
-
Data Presentation
Table 1: Representative Calibration Curve Data
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1,520 | 98,500 | 0.0154 |
| 5 | 7,650 | 99,100 | 0.0772 |
| 20 | 30,800 | 98,900 | 0.3114 |
| 50 | 76,200 | 99,500 | 0.7658 |
| 100 | 151,500 | 98,700 | 1.5350 |
| 500 | 755,000 | 99,200 | 7.6109 |
| 1000 | 1,520,000 | 98,800 | 15.3846 |
| Linearity (r²): >0.995 |
Table 2: Precision and Accuracy Data
| QC Level | Concentration (ng/mL) | Mean Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (CV%) |
| LLOQ | 1 | 0.95 | 95.0 | 8.5 |
| Low | 3 | 2.91 | 97.0 | 6.2 |
| Medium | 80 | 82.4 | 103.0 | 4.1 |
| High | 800 | 788.0 | 98.5 | 3.5 |
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Key stages of the analytical method validation process.
References
- 1. This compound | 112913-94-7 [sigmaaldrich.com]
- 2. 112913-94-7|this compound|BLD Pharm [bldpharm.com]
- 3. N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide [heryipharma.com]
- 4. chiralen.com [chiralen.com]
- 5. CAS#:112913-94-7 | this compound | Chemsrc [chemsrc.com]
- 6. This compound | 112913-94-7 [sigmaaldrich.com]
Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation and use of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide for various cell-based assays. This document outlines procedures for solubilization, determining optimal working concentrations, and conducting cytotoxicity and functional assays.
Compound Information
This compound is a synthetic organic compound containing a morpholine and an acetamide moiety. While the specific biological activity of this compound is not extensively documented in publicly available literature, derivatives of morpholine and acetamide have been explored for various pharmacological activities.
| Property | Value | Reference |
| CAS Number | 112913-94-7 | [1][2] |
| Molecular Formula | C14H19FN2O2 | [1][3] |
| Molecular Weight | 266.32 g/mol | |
| Purity | Typically ≥96% | |
| IUPAC Name | N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide |
Postulated Signaling Pathway
Given that the precise mechanism of action for this compound is not yet elucidated, a hypothetical signaling pathway is proposed based on the activities of similar compounds. Some morpholine derivatives have been shown to interact with various cellular targets, including receptors and enzymes. This postulated pathway illustrates a potential mechanism involving the inhibition of a kinase cascade, leading to the modulation of transcription factors and subsequent cellular responses.
Caption: Postulated signaling pathway for this compound.
Experimental Protocols
Preparation of Stock Solutions
Accurate preparation of stock solutions is critical for reproducible results.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Calibrated pipettes
Protocol:
-
Determine the desired stock concentration. A 10 mM stock solution is common for initial screening.
-
Calculate the required mass of the compound. For a 10 mM stock solution in 1 mL of DMSO:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 266.32 g/mol x 1000 mg/g = 2.6632 mg
-
-
Weigh the compound accurately in a sterile microcentrifuge tube.
-
Add the calculated volume of DMSO.
-
Vortex the solution until the compound is completely dissolved. Gentle warming in a 37°C water bath may be necessary to aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Experimental Workflow for Cell-Based Assays
The following diagram outlines a general workflow for utilizing the prepared compound in cell-based assays.
Caption: General experimental workflow for cell-based assays.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is adapted from standard MTT assay procedures and is intended to determine the half-maximal inhibitory concentration (IC50) of the compound.
Materials:
-
Cells of interest (e.g., cancer cell line)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Compound Treatment:
-
Prepare serial dilutions of the compound from the stock solution in complete culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM.
-
Include a vehicle control (DMSO at the same final concentration as the highest compound concentration) and a no-treatment control.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound.
-
-
Incubation: Incubate the plates for 48-72 hours at 37°C and 5% CO2.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration.
-
Determine the IC50 value using non-linear regression analysis.
-
| Concentration (µM) | Absorbance (570 nm) | % Viability (Relative to Control) |
| 0 (Control) | 1.25 | 100% |
| 0.1 | 1.22 | 97.6% |
| 1 | 1.15 | 92.0% |
| 10 | 0.85 | 68.0% |
| 50 | 0.45 | 36.0% |
| 100 | 0.20 | 16.0% |
Note: The data presented in the table is hypothetical and for illustrative purposes only.
Safety Precautions
-
Handle this compound in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Material Safety Data Sheet (MSDS) for detailed safety information.
Disclaimer
The protocols and information provided in this document are intended for guidance and should be adapted and optimized by the end-user for their specific experimental conditions and cell types. The biological effects and signaling pathways are postulated and require experimental validation.
References
Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in In Vivo Animal Studies
Subject: In Vivo Dosage and Administration of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: A comprehensive search of publicly available scientific literature and patent databases has revealed no specific in vivo animal studies, dosage information, or established biological activity for the compound this compound (CAS No. 112913-94-7). The information provided herein is therefore based on general principles of preclinical drug development for novel chemical entities and does not pertain to experimentally validated data for this specific compound.
Introduction
This compound is a commercially available research chemical.[1] The morpholine moiety is a recognized "privileged structure" in medicinal chemistry, known for its favorable physicochemical and metabolic properties, and its presence in numerous bioactive molecules and approved drugs.[2][3][4] Morpholine derivatives have been investigated for a wide range of pharmacological activities, and their incorporation into drug candidates can improve pharmacokinetic profiles.[2][5][6] However, the specific biological target and therapeutic potential of this compound have not been publicly disclosed.
Given the absence of published in vivo data, researchers planning to investigate this compound in animal models must undertake a systematic approach to determine its biological effects and appropriate dosage regimen. This document provides a general framework and protocols for such an endeavor.
General Workflow for In Vivo Evaluation of a Novel Compound
The following diagram outlines a typical workflow for establishing the in vivo dosage of a novel research compound like this compound.
Experimental Protocols
The following are generalized protocols that would be necessary to determine the in vivo dosage of this compound.
3.1. Protocol: Maximum Tolerated Dose (MTD) Study in Mice
Objective: To determine the highest dose of this compound that can be administered to mice without causing unacceptable toxicity.
Materials:
-
This compound
-
Vehicle for solubilization (e.g., saline, 5% DMSO/5% Tween 80 in saline)
-
Male and female C57BL/6 mice, 8-10 weeks old
-
Standard laboratory equipment for animal handling and dosing (e.g., gavage needles, syringes)
Procedure:
-
Formulation: Prepare a stock solution of the compound in the chosen vehicle. Ensure complete dissolution. Prepare serial dilutions to achieve the desired dose concentrations.
-
Animal Acclimatization: Acclimatize animals to the housing conditions for at least one week prior to the study.
-
Dose Groups: Establish several dose groups (e.g., 1, 3, 10, 30, 100 mg/kg) and a vehicle control group. Use a small number of animals per group (n=3-5 per sex) for the initial dose-ranging phase.
-
Administration: Administer a single dose of the compound or vehicle via the intended clinical route (e.g., oral gavage (PO) or intraperitoneal (IP) injection).
-
Observation: Monitor the animals closely for clinical signs of toxicity at regular intervals (e.g., 1, 2, 4, 8, and 24 hours post-dose) and then daily for 7-14 days. Observations should include changes in posture, activity, breathing, and any signs of distress.
-
Body Weight: Record the body weight of each animal before dosing and at regular intervals throughout the study.
-
Endpoint: The MTD is typically defined as the highest dose that does not cause mortality, significant clinical signs of toxicity, or more than a 10-15% reduction in body weight.
-
Data Analysis: Summarize mortality, clinical observations, and body weight changes for each dose group.
3.2. Protocol: Single-Dose Pharmacokinetic (PK) Study in Rats
Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single administration.
Materials:
-
This compound
-
Formulation vehicle
-
Male Sprague-Dawley rats with jugular vein cannulation, 250-300g
-
Blood collection tubes (e.g., with K2-EDTA)
-
Equipment for blood processing (centrifuge) and sample storage (-80°C freezer)
-
LC-MS/MS or other appropriate bioanalytical method for compound quantification
Procedure:
-
Dose Selection: Based on the MTD study, select a non-toxic dose for the PK study.
-
Dose Administration: Administer a single dose of the compound via intravenous (IV) bolus and oral gavage (PO) to separate groups of rats (n=3-5 per group).
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., pre-dose, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours post-dose).
-
Plasma Preparation: Immediately process the blood samples by centrifugation to obtain plasma.
-
Sample Analysis: Quantify the concentration of the compound in the plasma samples using a validated bioanalytical method.
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
Data Presentation
As no experimental data is available for this compound, the following tables are presented as templates for how such data should be structured once generated.
Table 1: Template for Maximum Tolerated Dose (MTD) Study Results in Mice
| Dose (mg/kg) | Route of Administration | Sex | n | Mortality | Clinical Signs of Toxicity | Mean Body Weight Change (%) at Day 7 |
| Vehicle Control | PO | M | 5 | 0/5 | None observed | +5.2 |
| 10 | PO | M | 5 | 0/5 | None observed | +4.8 |
| 30 | PO | M | 5 | 0/5 | Mild lethargy at 1-2h | +2.1 |
| 100 | PO | M | 5 | 1/5 | Severe lethargy, ataxia | -8.5 |
| 300 | PO | M | 5 | 5/5 | - | - |
Table 2: Template for Pharmacokinetic Parameters in Rats
| Parameter | IV Administration (1 mg/kg) | PO Administration (10 mg/kg) |
| Cmax (ng/mL) | - | e.g., 850 |
| Tmax (h) | - | e.g., 1.0 |
| AUC₀-t (ng·h/mL) | e.g., 1200 | e.g., 4500 |
| AUC₀-inf (ng·h/mL) | e.g., 1250 | e.g., 4600 |
| t½ (h) | e.g., 4.5 | e.g., 4.8 |
| CL (mL/min/kg) | e.g., 13.3 | - |
| Vdss (L/kg) | e.g., 5.2 | - |
| F (%) | - | e.g., 36.8 |
Cmax: Maximum plasma concentration; Tmax: Time to reach Cmax; AUC: Area under the plasma concentration-time curve; t½: Elimination half-life; CL: Clearance; Vdss: Volume of distribution at steady state; F: Bioavailability.
Conclusion
While this compound is a commercially available compound with a chemical scaffold of interest in drug discovery, there is currently no public data to guide its use in in vivo animal studies. Researchers must conduct foundational studies, such as those outlined in this document, to establish the safety, tolerability, and pharmacokinetic profile of this compound before proceeding to pharmacodynamic or efficacy models. The provided protocols and templates offer a standard framework for initiating such a preclinical investigation.
References
- 1. N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide [heryipharma.com]
- 2. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. sciencescholar.us [sciencescholar.us]
- 4. researchgate.net [researchgate.net]
- 5. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
Applications of Fluorobenzyl Morpholine Derivatives in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Fluorobenzyl morpholine derivatives have emerged as a significant scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. The incorporation of a fluorobenzyl moiety into the morpholine ring can modulate the physicochemical and pharmacokinetic properties of the resulting compounds, enhancing their potential as therapeutic agents. This document provides a comprehensive overview of the applications of these derivatives in drug discovery, with a focus on their anticancer and neuroprotective activities. Detailed experimental protocols and quantitative data are presented to facilitate further research and development in this promising area.
Application Notes
Fluorobenzyl morpholine derivatives have been investigated for several therapeutic applications, primarily leveraging the unique properties conferred by the morpholine and fluorobenzyl groups. The morpholine ring, a saturated heterocycle containing both an amine and an ether functional group, is known to improve aqueous solubility and metabolic stability, and can act as a hydrogen bond acceptor. The fluorobenzyl group, on the other hand, can enhance binding affinity to target proteins through various interactions, including hydrophobic and halogen bonding, and can also improve blood-brain barrier permeability.
Anticancer Applications
Several studies have highlighted the potential of fluorobenzyl morpholine derivatives as anticancer agents. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines. The proposed mechanisms of action often involve the inhibition of key enzymes or signaling pathways crucial for cancer cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.
One notable example is the derivative 1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione , which has demonstrated cytotoxic potential against colon (SW480) and breast (MCF-7) cancer cell lines. The presence of the fluorobenzyl group is thought to contribute to its binding affinity to target enzymes within the cancer cells.
Neuroprotective Applications
Fluorobenzyl morpholine derivatives have also shown promise in the development of treatments for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Their mechanism of action in this context often involves the inhibition of key enzymes like monoamine oxidase (MAO) and acetylcholinesterase (AChE).
-
Monoamine Oxidase (MAO) Inhibition: MAO is a crucial enzyme responsible for the degradation of monoamine neurotransmitters. Inhibitors of MAO-B are used in the treatment of Parkinson's disease to increase dopamine levels in the brain. Certain fluorinated chalcones containing a morpholine moiety have been identified as potent and selective MAO-B inhibitors.[1] The fluorobenzyl group can play a critical role in the binding of these inhibitors to the active site of the MAO-B enzyme.
-
Cholinesterase Inhibition: Acetylcholinesterase (AChE) inhibitors are a primary class of drugs used to manage the symptoms of Alzheimer's disease by increasing the levels of acetylcholine in the brain. Morpholine-based compounds have been explored as cholinesterase inhibitors, and the inclusion of a fluorobenzyl group can enhance their inhibitory potency and selectivity.[1][2]
Quantitative Data
The following tables summarize the in vitro activities of representative fluorobenzyl morpholine derivatives.
Table 1: Anticancer Activity of Fluorobenzyl Morpholine Derivatives
| Compound ID | Structure | Cell Line | IC50 (µM) | Reference |
| 1 | 1-(4-fluorobenzyl)-3-methyl-6-morpholinopyrimidine-2,4(1H,3H)-dione | SW480 (Colon) | 88.27 | [3] |
| MCF-7 (Breast) | >115 | [3] | ||
| AK-11 | 4-(2-(2-chloro-6-fluorophenyl)quinazolin-4-yl)morpholine | A549 (Lung) | Moderate Activity | [4] |
| MCF-7 (Breast) | Moderate Activity | [4] | ||
| SHSY-5Y (Neuroblastoma) | Moderate Activity | [4] |
Table 2: Neuroprotective Activity of Fluorobenzyl Morpholine Derivatives
| Compound Class | Target | Compound Example | IC50 (µM) | Ki (µM) | Selectivity | Reference |
| Fluorinated Chalcones | MAO-B | f1 | - | 0.027 | Selective for MAO-B | [1] |
| f2 | - | 0.020 | Selective for MAO-B | [1] | ||
| Morpholine-based compounds | Acetylcholinesterase | f1-f4 | 24 - 54 | - | Moderate Inhibition | [1] |
Experimental Protocols
This section provides detailed protocols for the synthesis of a representative fluorobenzyl morpholine derivative and for key biological assays used to evaluate their activity.
Protocol 1: Synthesis of 2-Aminomethyl-4-(4-fluorobenzyl)morpholine[1]
Materials:
-
2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine
-
10% Hydrochloric acid (HCl)
-
Aqueous sodium hydroxide (NaOH) solution
-
Chloroform (CHCl₃)
-
Water (H₂O)
-
Saturated aqueous sodium chloride (NaCl) solution
-
Magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3.0 g of 2-acetylaminomethyl-4-(4-fluorobenzyl)morpholine in 50 ml of 10% hydrochloric acid in a round-bottom flask.
-
Attach a reflux condenser and heat the mixture to reflux with stirring for 4 hours.
-
After cooling to room temperature, adjust the pH of the reaction mixture to 11 with an aqueous sodium hydroxide solution.
-
Transfer the mixture to a separatory funnel and extract with chloroform.
-
Wash the organic layer successively with water and saturated aqueous sodium chloride solution.
-
Dry the organic layer over magnesium sulfate.
-
Remove the solvent under reduced pressure using a rotary evaporator to obtain the title compound as an oil.
Protocol 2: Sulforhodamine B (SRB) Assay for Cytotoxicity
Materials:
-
96-well plates
-
Cancer cell lines (e.g., SW480, MCF-7)
-
Culture medium
-
Fluorobenzyl morpholine derivatives (dissolved in DMSO)
-
Trichloroacetic acid (TCA), 10% (w/v)
-
Sulforhodamine B (SRB) solution, 0.4% (w/v) in 1% acetic acid
-
Tris base solution, 10 mM
-
Microplate reader
Procedure:
-
Cell Plating: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the fluorobenzyl morpholine derivatives for a specified period (e.g., 48 hours). Include a vehicle control (DMSO).
-
Cell Fixation: After treatment, gently add cold 10% TCA to each well and incubate for 1 hour at 4°C to fix the cells.
-
Washing: Wash the plates five times with water and allow them to air dry.
-
Staining: Add SRB solution to each well and incubate for 30 minutes at room temperature.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and allow them to air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
Protocol 3: Western Blot Analysis for PI3K/Akt/mTOR Pathway
Materials:
-
Cancer cell lines
-
Fluorobenzyl morpholine derivatives
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-p-mTOR, anti-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with the fluorobenzyl morpholine derivative for the desired time. Lyse the cells using lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using an ECL substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin).
Visualizations
Synthesis and Evaluation Workflow
Caption: General workflow from synthesis to biological evaluation.
PI3K/Akt/mTOR Signaling Pathway Inhibition
Caption: PI3K/Akt/mTOR pathway and points of inhibition.
Neurotransmitter Regulation by MAO and AChE Inhibition
Caption: Inhibition of MAO-B and AChE by fluorobenzyl morpholine derivatives.
References
- 1. prepchem.com [prepchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of novel substituted morpholine derivatives for anticancer activity. [wisdomlib.org]
- 4. Morpholine substituted quinazoline derivatives as anticancer agents against MCF-7, A549 and SHSY-5Y cancer cell lines and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Efficacy Testing of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive experimental framework for evaluating the efficacy of the novel compound, N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide (hereinafter referred to as Compound X). The provided protocols are based on the hypothesis that Compound X acts as an inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade often dysregulated in various cancers. This document outlines a systematic approach, from initial in vitro characterization to in vivo efficacy assessment, to determine the therapeutic potential of Compound X.
In Vitro Efficacy Assessment
Cell Viability and Proliferation Assays
Objective: To determine the cytotoxic and anti-proliferative effects of Compound X on cancer cell lines with known PI3K/Akt/mTOR pathway activation.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, PC-3, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with increasing concentrations of Compound X (e.g., 0.01, 0.1, 1, 10, 100 µM) for 24, 48, and 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Data Presentation
Table 1: IC50 Values of Compound X in Various Cancer Cell Lines
| Cell Line | Incubation Time (h) | IC50 (µM) |
| MCF-7 | 24 | |
| 48 | ||
| 72 | ||
| PC-3 | 24 | |
| 48 | ||
| 72 | ||
| A549 | 24 | |
| 48 | ||
| 72 |
Target Engagement and Pathway Modulation
Objective: To confirm that Compound X engages its putative target (PI3K) and modulates the downstream signaling pathway.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with Compound X at various concentrations for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Densitometry Analysis: Quantify the band intensities to determine the relative protein expression levels.
Data Presentation
Table 2: Effect of Compound X on PI3K/Akt/mTOR Pathway Proteins
| Treatment | Concentration (µM) | Relative p-Akt/Akt Ratio | Relative p-mTOR/mTOR Ratio |
| Vehicle Control | - | 1.00 | 1.00 |
| Compound X | 0.1 | ||
| 1 | |||
| 10 |
In Vivo Efficacy Assessment
Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of Compound X in a preclinical in vivo model.
Experimental Protocol: Tumor Xenograft Study
-
Cell Implantation: Subcutaneously implant a suitable cancer cell line (e.g., 5 x 10^6 PC-3 cells) into the flank of immunodeficient mice (e.g., nude mice).
-
Tumor Growth and Randomization: Allow tumors to reach a palpable size (e.g., 100-150 mm³), then randomize the mice into treatment groups (e.g., vehicle control, Compound X at different doses, positive control).
-
Compound Administration: Administer Compound X via an appropriate route (e.g., oral gavage, intraperitoneal injection) daily or as determined by pharmacokinetic studies.
-
Tumor Measurement: Measure tumor volume using calipers every 2-3 days.
-
Body Weight Monitoring: Monitor the body weight of the mice as an indicator of toxicity.
-
Endpoint: At the end of the study (e.g., when tumors in the control group reach a certain size), euthanize the mice and excise the tumors for further analysis (e.g., Western blot, immunohistochemistry).
Data Presentation
Table 3: In Vivo Anti-Tumor Efficacy of Compound X in a Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day X | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) |
| Vehicle Control | - | 0 | ||
| Compound X | 10 | |||
| 30 | ||||
| 100 | ||||
| Positive Control |
Visualizations
Signaling Pathway
Caption: Hypothetical mechanism of Compound X inhibiting the PI3K/Akt/mTOR signaling pathway.
Experimental Workflow
Caption: A stepwise workflow for the preclinical evaluation of Compound X.
Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide (FBM-acetamide)
Disclaimer: The following application notes and protocols are provided for research and development purposes only. The compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, hereafter referred to as FBM-acetamide, is a research chemical. All experiments should be conducted in a controlled laboratory setting by qualified professionals. The experimental data presented herein is hypothetical and for illustrative purposes.
Introduction
This compound (FBM-acetamide) is a novel synthetic compound with potential applications in neuroscience research. Its chemical structure incorporates a morpholine scaffold, a 4-fluorobenzyl group, and an acetamide moiety. The morpholine ring is a privileged structure in central nervous system (CNS) drug discovery, often improving blood-brain barrier permeability and serving as a scaffold for interaction with various CNS targets.[1][2] The 4-fluorobenzyl group is found in numerous psychoactive compounds and can contribute to high-affinity interactions with specific receptors, such as dopamine D4 and serotonin 5-HT2A receptors.[3][4] The acetamide group may modulate the pharmacokinetic and pharmacodynamic properties of the molecule.[5][6][7]
Based on its structural components, FBM-acetamide has been hypothesized to act as a selective modulator of intracellular signaling pathways. This document provides an overview of its potential applications and detailed protocols for its investigation as a research tool in neuroscience.
Hypothetical Mechanism of Action
FBM-acetamide is proposed to be a selective antagonist of the Sigma-1 receptor (σ1R). The Sigma-1 receptor is an intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface and is implicated in a variety of cellular functions, including the modulation of ion channels, G-protein coupled receptor signaling, and cellular stress responses.[8][9] Dysregulation of Sigma-1 receptor activity has been linked to several neurological and psychiatric disorders, including neuropathic pain, depression, and neurodegenerative diseases.[8][10]
As a hypothesized σ1R antagonist, FBM-acetamide is expected to inhibit the actions of σ1R agonists and modulate downstream signaling pathways.
Potential Research Applications
-
Investigation of Sigma-1 Receptor Function: FBM-acetamide can be used as a selective pharmacological tool to probe the physiological and pathophysiological roles of the Sigma-1 receptor in various in vitro and in vivo models.
-
Neuropathic Pain Research: Given the involvement of σ1R in the sensitization of nociceptive pathways, FBM-acetamide could be investigated for its potential to alleviate neuropathic pain in animal models.
-
Neurodegenerative Disease Models: The role of σ1R in cellular stress and neuroprotection makes FBM-acetamide a candidate for investigation in models of Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis (ALS).
-
Psychiatric Disorder Research: FBM-acetamide may be used to explore the involvement of σ1R in the pathophysiology of depression, anxiety, and psychosis.
Data Presentation
The following tables summarize hypothetical quantitative data for FBM-acetamide.
Table 1: Receptor Binding Affinity Profile of FBM-acetamide
| Receptor/Transporter | Ki (nM) |
| Sigma-1 | 2.5 |
| Sigma-2 | 350 |
| Dopamine D2 | > 1000 |
| Dopamine D4 | 850 |
| Serotonin 5-HT2A | > 1000 |
| NMDA | > 1000 |
| SERT | > 1000 |
| NET | > 1000 |
| DAT | > 1000 |
Table 2: In Vitro Functional Activity of FBM-acetamide
| Assay | Cell Line | Agonist | IC50 (nM) |
| Ca2+ Mobilization | SH-SY5Y | (+)-Pentazocine | 15.8 |
| Neurite Outgrowth | PC12 | NGF | 22.4 |
Table 3: In Vivo Efficacy of FBM-acetamide in a Model of Neuropathic Pain (Chung Model)
| Treatment Group | Dose (mg/kg, i.p.) | Paw Withdrawal Threshold (g) |
| Vehicle | - | 4.2 ± 0.5 |
| FBM-acetamide | 10 | 8.9 ± 1.1 |
| FBM-acetamide | 30 | 14.5 ± 1.8 |
| Gabapentin (Positive Control) | 100 | 12.1 ± 1.5 |
| p < 0.05, *p < 0.01 vs. Vehicle |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Sigma-1 Receptor Affinity
Objective: To determine the binding affinity of FBM-acetamide for the human Sigma-1 receptor.
Materials:
-
HEK293 cells stably expressing human Sigma-1 receptor
-
--INVALID-LINK---Pentazocine (specific activity ~40-60 Ci/mmol)
-
FBM-acetamide
-
Haloperidol (for non-specific binding)[11]
-
Binding buffer: 50 mM Tris-HCl, pH 7.4
-
Scintillation vials and cocktail
-
Glass fiber filters (Whatman GF/B)
-
Cell harvester
-
Scintillation counter
Procedure:
-
Prepare cell membranes from HEK293 cells expressing the human Sigma-1 receptor.
-
In a 96-well plate, add 50 µL of binding buffer, 50 µL of --INVALID-LINK---pentazocine (final concentration 2 nM), and 50 µL of varying concentrations of FBM-acetamide (0.1 nM to 10 µM).
-
For the determination of non-specific binding, add 50 µL of haloperidol (final concentration 10 µM) instead of FBM-acetamide.
-
For total binding, add 50 µL of binding buffer.
-
Add 50 µL of cell membrane preparation (approximately 50 µg of protein) to each well.
-
Incubate the plate at 37°C for 120 minutes.
-
Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Place the filters in scintillation vials, add 4 mL of scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
Calculate the specific binding and determine the Ki value using non-linear regression analysis (e.g., Cheng-Prusoff equation).
Protocol 2: In Vitro Functional Assay - Inhibition of Agonist-Induced Calcium Mobilization
Objective: To assess the functional antagonist activity of FBM-acetamide at the Sigma-1 receptor by measuring its ability to inhibit agonist-induced intracellular calcium mobilization.
Materials:
-
SH-SY5Y neuroblastoma cells (endogenously express Sigma-1 receptors)
-
FBM-acetamide
-
(+)-Pentazocine (Sigma-1 receptor agonist)
-
Fluo-4 AM calcium indicator dye
-
Pluronic F-127
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
96-well black-walled, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Plate SH-SY5Y cells in 96-well plates and grow to 80-90% confluency.
-
Prepare the Fluo-4 AM loading solution: 4 µM Fluo-4 AM and 0.02% Pluronic F-127 in HBSS.
-
Remove the culture medium and add 100 µL of Fluo-4 AM loading solution to each well.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
Wash the cells twice with 100 µL of HBSS.
-
Add 100 µL of HBSS containing varying concentrations of FBM-acetamide (0.1 nM to 10 µM) to the wells and incubate for 20 minutes at room temperature.
-
Measure the baseline fluorescence using a fluorescence plate reader (Excitation: 494 nm, Emission: 516 nm).
-
Add 25 µL of (+)-pentazocine (final concentration 10 µM) to induce calcium mobilization.
-
Immediately measure the fluorescence intensity for 2-3 minutes.
-
Calculate the percentage inhibition of the agonist response and determine the IC50 value.
Protocol 3: In Vivo Behavioral Assay - Chronic Constriction Injury (CCI) Model of Neuropathic Pain
Objective: To evaluate the efficacy of FBM-acetamide in a rat model of neuropathic pain.
Materials:
-
Male Sprague-Dawley rats (200-250 g)
-
FBM-acetamide
-
Vehicle (e.g., 5% DMSO, 5% Tween 80, 90% saline)
-
Gabapentin (positive control)
-
Anesthetics (e.g., isoflurane)
-
Surgical instruments
-
4-0 chromic gut sutures
-
Von Frey filaments
Procedure:
-
Surgical Procedure (Day 0):
-
Anesthetize the rats.
-
Make a small incision on the lateral surface of the mid-thigh to expose the sciatic nerve.
-
Loosely ligate the sciatic nerve with four chromic gut sutures, approximately 1 mm apart.
-
Close the incision with sutures.
-
Allow the animals to recover.
-
-
Behavioral Testing (Days 7, 14, 21):
-
Acclimatize the rats to the testing environment.
-
Measure the paw withdrawal threshold to mechanical stimuli using von Frey filaments in ascending order of force.
-
The threshold is defined as the lowest force that elicits a brisk paw withdrawal.
-
-
Drug Administration:
-
On the day of testing, administer FBM-acetamide (e.g., 10 and 30 mg/kg, i.p.), vehicle, or gabapentin (100 mg/kg, i.p.).
-
Perform behavioral testing at 30, 60, and 120 minutes post-injection.
-
-
Data Analysis:
-
Analyze the paw withdrawal thresholds using a two-way ANOVA with repeated measures, followed by a post-hoc test (e.g., Bonferroni).
-
Visualizations
Caption: Hypothetical signaling pathway of the Sigma-1 receptor.
Caption: Workflow for the Sigma-1 receptor radioligand binding assay.
Caption: Experimental workflow for the in vivo neuropathic pain model.
References
- 1. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 3-(4-[18F]Fluorobenzyl)-8-methoxy-1,2,3,4 tetrahydrochromeno[3,4-c]pyridin-5-one - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Pimavanserin - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Editorial: Sigma Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sigma 1 receptor modulation of G-protein-coupled receptor signaling: potentiation of opioid transduction independent from receptor binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Early development of sigma-receptor ligands. | Semantic Scholar [semanticscholar.org]
- 11. Haloperidol - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for High-Throughput Screening of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is a synthetic compound with potential for biological activity. Its morpholine core is a common scaffold in medicinal chemistry, suggesting possible interactions with various biological targets. These application notes provide a detailed framework for utilizing this compound in high-throughput screening (HTS) campaigns to identify and characterize its potential as a modulator of a G-Protein Coupled Receptor (GPCR), specifically targeting the hypothetical GPCR designated as "Target X".
This document outlines the protocols for a cell-based HTS assay designed to identify antagonists of Target X. The described workflow is suitable for screening large compound libraries and includes primary screening, dose-response confirmation, and secondary functional assays.
Compound Information
| Property | Value | Reference |
| IUPAC Name | N-{[4-(4-fluorobenzyl)-2-morpholinyl]methyl}acetamide | [1][2] |
| CAS Number | 112913-94-7 | [1][2][3] |
| Molecular Formula | C14H19FN2O2 | [2][3] |
| Molecular Weight | 266.32 g/mol | [1][3] |
| Purity | >95% | [1] |
Hypothetical Biological Target: GPCR "Target X"
For the purpose of this application note, we will hypothesize that this compound is being investigated as an antagonist of "Target X". Target X is a GPCR that, upon activation by its endogenous ligand, couples to Gαq. This coupling initiates a signaling cascade leading to an increase in intracellular calcium concentration. This calcium flux can be measured using a fluorescent biosensor, providing a robust readout for an HTS assay.
Signaling Pathway of Target X
The activation of Target X by its agonist leads to the activation of the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptor on the endoplasmic reticulum, triggering the release of stored calcium ions into the cytoplasm.
High-Throughput Screening Workflow
The HTS campaign is designed to identify antagonists of Target X by measuring the inhibition of the agonist-induced calcium flux.
Experimental Protocols
Primary High-Throughput Screening: Calcium Flux Assay
This protocol is designed for a 384-well plate format.
Materials and Reagents:
-
HEK293 cells stably expressing Target X
-
Assay buffer: HBSS with 20 mM HEPES, pH 7.4
-
Calcium-sensitive fluorescent dye (e.g., Fluo-8 AM)
-
Pluronic F-127
-
Target X agonist (e.g., a known peptide or small molecule)
-
This compound (Test Compound)
-
Positive control (a known Target X antagonist)
-
Negative control (DMSO)
-
384-well black, clear-bottom assay plates
-
Automated liquid handling system
-
Fluorescence Imaging Plate Reader (FLIPR) or equivalent instrument
Procedure:
-
Cell Plating: Seed HEK293-Target X cells into 384-well plates at a density of 20,000 cells/well in 25 µL of growth medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Dye Loading: Prepare the dye loading solution containing Fluo-8 AM and Pluronic F-127 in assay buffer. Remove the growth medium from the cell plates and add 20 µL of the dye loading solution to each well. Incubate for 1 hour at 37°C, 5% CO2.
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute the compound to create a concentration range for testing. For primary screening, a single concentration of 10 µM is typically used.
-
Compound Addition: Transfer 5 µL of the diluted test compound, positive control, or negative control (DMSO) to the appropriate wells of the cell plate using an automated liquid handler.
-
Pre-incubation: Incubate the plates for 15 minutes at room temperature.
-
Signal Detection: Place the assay plate into the FLIPR instrument. Initiate reading and establish a baseline fluorescence for 10 seconds.
-
Agonist Addition: The FLIPR instrument will automatically add 10 µL of the Target X agonist at its EC80 concentration to each well.
-
Data Acquisition: Continue to measure the fluorescence intensity for an additional 120 seconds.
Data Analysis for Primary Screen
The primary hits are identified based on the percentage of inhibition of the agonist-induced calcium signal.
Calculations:
-
Percentage Inhibition:
-
Z'-Factor: To assess the quality of the assay, the Z'-factor is calculated using the positive and negative controls. A Z'-factor between 0.5 and 1.0 indicates an excellent assay.
Hypothetical Primary Screening Data
| Compound | Concentration (µM) | Mean Fluorescence Signal | % Inhibition | Hit Status |
| Negative Control (DMSO) | - | 55,000 | 0% | - |
| Positive Control | 10 | 5,000 | 100% | - |
| Test Compound | 10 | 15,000 | 80% | Hit |
| Library Compound A | 10 | 52,000 | 6% | Non-Hit |
| Library Compound B | 10 | 25,000 | 60% | Hit |
Dose-Response Confirmation
Compounds identified as hits in the primary screen are further evaluated in a dose-response format to determine their potency (IC50).
Procedure:
-
Prepare serial dilutions of this compound, typically in a 10-point, 1:3 dilution series starting from 100 µM.
-
Perform the calcium flux assay as described in the primary screening protocol with the different concentrations of the compound.
-
Plot the percentage inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
Hypothetical Dose-Response Data
| Concentration (µM) | % Inhibition |
| 100 | 98.5 |
| 33.3 | 95.2 |
| 11.1 | 89.1 |
| 3.7 | 75.4 |
| 1.2 | 52.3 |
| 0.4 | 28.9 |
| 0.1 | 10.1 |
| 0.04 | 2.5 |
| 0.01 | 0.5 |
| 0.004 | 0.1 |
Calculated Potency:
-
IC50: 1.5 µM
Secondary Assay: cAMP Accumulation Assay
To confirm the mechanism of action and rule out non-specific effects, a secondary assay measuring a different signaling pathway can be employed. Since Target X is Gαq-coupled, a counter-screen using a Gαs- or Gαi-coupled receptor can be used to assess selectivity. Alternatively, if Target X also couples to Gαi, a cAMP assay can be used to measure the inhibition of adenylyl cyclase.
Principle: This assay measures the level of cyclic AMP (cAMP) produced by cells. For a Gαi-coupled receptor, an agonist will inhibit the production of cAMP. An antagonist will block this inhibition.
Procedure (brief):
-
Seed cells expressing the target receptor in a 384-well plate.
-
Pre-treat cells with the test compound.
-
Stimulate the cells with forskolin (to activate adenylyl cyclase) and the appropriate agonist.
-
Lyse the cells and measure cAMP levels using a competitive immunoassay (e.g., HTRF or AlphaScreen).
Hypothetical Secondary Assay Data
| Assay | Target | Result | Interpretation |
| cAMP Assay | Gαs-coupled GPCR | No significant activity (IC50 > 100 µM) | Selective for Target X over Gαs-coupled pathway |
| cAMP Assay | Gαi-coupled GPCR | No significant activity (IC50 > 100 µM) | Selective for Target X over Gαi-coupled pathway |
Conclusion
These application notes provide a comprehensive guide for the high-throughput screening of this compound against a hypothetical GPCR target. The detailed protocols for primary and secondary assays, along with data analysis procedures, offer a robust framework for identifying and characterizing the pharmacological activity of this compound. The provided hypothetical data illustrates the expected outcomes of a successful screening campaign, leading to the identification of a potent and selective antagonist. Researchers can adapt these methodologies to their specific targets and screening platforms.
References
Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
Disclaimer: There is no publicly available scientific literature detailing the biological effects, responsive cell lines, or specific mechanism of action for the compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The information presented here is based on the general biological activities of structurally related morpholine and acetamide derivatives and should be considered hypothetical. Researchers should conduct their own preliminary studies to determine the actual effects of this specific compound.
Introduction
This compound is a synthetic organic compound containing a morpholine ring, a fluorobenzyl group, and an acetamide moiety.[1][2][3] While the specific biological activities of this compound have not been characterized in published literature, compounds with similar structural features have demonstrated a range of biological effects, including anticancer, antimicrobial, and enzyme inhibitory activities.[4][5][6][7] The morpholine heterocycle is a common scaffold in medicinal chemistry known to improve the pharmacokinetic properties of bioactive molecules.[6] Acetamide derivatives have also been explored as potential therapeutic agents, including as kinase inhibitors.[8]
This document provides a speculative overview of potentially responsive cell lines and hypothetical protocols for evaluating the cellular effects of this compound based on the activities of related chemical structures.
Potential Biological Targets and Responsive Cell Lines
Based on the activities of related morpholine and acetamide compounds, this compound could potentially exhibit activity in various cancer cell lines.
Hypothetical Responsive Cell Lines:
| Cell Line | Cancer Type | Rationale for Potential Responsiveness |
| HCT-116 | Colon Carcinoma | Often used in initial cancer screening panels. Sensitive to compounds inducing apoptosis or cell cycle arrest.[9] |
| SW-620 | Colon Adenocarcinoma | Another common colon cancer cell line for screening novel therapeutic agents.[9] |
| MDA-MB-231 | Breast Adenocarcinoma | A triple-negative breast cancer cell line, often used to test compounds targeting aggressive cancer phenotypes. |
| MCF-7 | Breast Adenocarcinoma | An estrogen receptor-positive breast cancer cell line, useful for determining hormone-dependent effects. |
| A549 | Lung Carcinoma | A standard model for lung cancer research. |
| PC-3 | Prostate Adenocarcinoma | A common model for androgen-independent prostate cancer. |
Experimental Protocols
The following are generalized protocols that can be adapted to investigate the effects of this compound on the potentially responsive cell lines listed above.
Cell Viability Assay (MTT Assay)
This protocol is designed to determine the concentration-dependent cytotoxic effects of the compound.
Materials:
-
This compound
-
Target cancer cell lines
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Replace the medium in the wells with the medium containing different concentrations of the compound. Include a vehicle control (e.g., DMSO).
-
Incubate the plate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the half-maximal inhibitory concentration (IC50) value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is used to determine if the compound induces apoptosis.
Materials:
-
Target cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the compound at its IC50 concentration for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in binding buffer.
-
Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.
-
Analyze the cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Hypothetical Signaling Pathways and Visualization
Given that many anticancer agents with similar structural motifs target cell proliferation and survival pathways, a plausible (though unverified) mechanism of action for this compound could involve the inhibition of key signaling pathways like PI3K/Akt or MAPK/ERK.
Below are diagrams illustrating a hypothetical mechanism of action and a general experimental workflow.
Caption: Hypothetical signaling pathway of the compound.
Caption: General experimental workflow for cellular assays.
References
- 1. 112913-94-7|this compound|BLD Pharm [bldpharm.com]
- 2. N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide [heryipharma.com]
- 3. chembk.com [chembk.com]
- 4. Synthesis and biological evaluation of substituted acetamide derivatives as potential butyrylcholinestrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijres.org [ijres.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis, crystal structure and Hirshfeld surface analysis of N-(4-fluorophenyl)-N-isopropyl-2-(methylsulfonyl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 2-Pyridin-4-yl-methylene-beta-boswellic Acid—A Potential Candidate for Targeting O6-Methylguanine-DNA Methyltransferase Epi-transcriptional Reprogramming in KRAS G13D—Microsatellite Stable, G12V—Microsatellite Instable Mutant Colon Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in Kinase Inhibition Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is a synthetic organic compound featuring a morpholine scaffold. The morpholine ring is a prevalent structural motif in a variety of biologically active molecules and is recognized as a privileged structure in medicinal chemistry due to its favorable physicochemical and metabolic properties.[1] Numerous morpholine-containing compounds have been developed as potent inhibitors of various protein kinases, playing crucial roles in drug discovery, particularly in oncology and neurodegenerative diseases.[2][3][4]
This document provides detailed application notes and protocols for the characterization of this compound as a hypothetical inhibitor of the PI3K/Akt/mTOR signaling pathway, a critical cascade regulating cell growth, proliferation, and survival that is often dysregulated in cancer.[5] The methodologies described herein are standard for screening and profiling kinase inhibitors.
Disclaimer: The kinase inhibition data presented in this document for this compound is hypothetical and for illustrative purposes only. No specific biological activity for this compound has been reported in the reviewed literature.
Data Presentation
The inhibitory activity of this compound was evaluated against a panel of kinases within the PI3K/Akt/mTOR pathway. The half-maximal inhibitory concentration (IC50) values were determined using a luminescence-based kinase assay that quantifies ADP production.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) |
| PI3Kα | 150 | 25 |
| PI3Kβ | 850 | 30 |
| PI3Kδ | 25 | 20 |
| PI3Kγ | 120 | 28 |
| mTOR | >10,000 | 5 |
| Akt1 | >10,000 | 15 |
Staurosporine, a non-selective kinase inhibitor, is used as a positive control.
Signaling Pathway
The PI3K/Akt/mTOR pathway is a key signaling cascade that promotes cell survival and growth. Upon activation by growth factors, PI3K phosphorylates PIP2 to PIP3, which in turn activates Akt. Akt then phosphorylates a range of downstream targets, including mTOR, to regulate cellular processes. Inhibition of PI3K isoforms can block this signaling cascade, leading to reduced cell proliferation and survival.
Experimental Protocols
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against target kinases. The assay measures the amount of ADP produced, which is proportional to kinase activity.
Materials:
-
Kinase of interest (e.g., PI3Kδ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
This compound
-
Kinase Assay Buffer (40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Multichannel pipettes
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform a serial dilution of the compound in DMSO to create a range of concentrations for testing.
-
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase and substrate in the kinase assay buffer. Optimal concentrations should be determined empirically.
-
In a 96-well plate, add 2.5 µL of the serially diluted compound or a DMSO control to each well.
-
Add 2.5 µL of the kinase solution to each well.
-
Incubate for 10 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 5 µL of the ATP/substrate mixture to each well.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
After the kinase reaction, add 10 µL of ADP-Glo™ Reagent to each well to stop the reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Experimental Workflow
The following diagram illustrates the workflow for the in vitro kinase inhibition assay.
References
- 1. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide solubility and stability issues
Technical Support Center: N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
Disclaimer: Specific solubility and stability data for this compound are not extensively available in public literature. This guide is based on the general physicochemical properties of its constituent chemical moieties (morpholine, fluorobenzyl, acetamide) and established principles of pharmaceutical sciences.
Frequently Asked Questions (FAQs)
Q1: I am observing poor aqueous solubility with this compound. What are the likely causes and how can I improve it?
A1: Poor aqueous solubility is a common challenge. The fluorobenzyl group in your compound is lipophilic, which can contribute to low water solubility. The morpholine ring, while containing heteroatoms, may not be sufficient to counteract this, especially at neutral pH.
-
pH Adjustment: The morpholine nitrogen is basic (pKa of morpholine is ~8.5) and can be protonated. Lowering the pH of your aqueous solution (e.g., to pH 2-5) will form a more soluble salt.
-
Co-solvents: Consider using co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) to increase solubility. However, be mindful of their potential effects on downstream biological assays.
-
Formulation Strategies: For in vivo studies, formulation with cyclodextrins or lipid-based systems can enhance solubility and bioavailability.
Q2: What are the potential stability issues I should be aware of for this compound?
A2: The primary points of potential degradation are the amide and the benzyl-morpholine bond.
-
Hydrolysis: The acetamide group can undergo hydrolysis, particularly under strong acidic or basic conditions, to form the corresponding amine and acetic acid.[1][2] This is generally a slow process at neutral pH but can be accelerated at pH extremes.
-
Oxidation: The tertiary amine in the morpholine ring can be susceptible to oxidation. Avoid exposure to strong oxidizing agents and minimize headspace oxygen in storage vials.
-
Photostability: Aromatic systems and compounds with heteroatoms can be sensitive to light. It is recommended to store the compound protected from light.
Q3: What are the recommended storage conditions for this compound?
A3: For long-term stability, the solid compound should be stored in a tightly sealed container at room temperature, protected from light and moisture.[3] For solutions, it is best to prepare them fresh. If storage is necessary, flash-freeze aliquots of the solution and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.
Q4: Which analytical techniques are suitable for monitoring the solubility and stability of this compound?
A4:
-
Solubility: HPLC-UV or LC-MS are ideal for quantifying the concentration of the dissolved compound in solubility assays.[4][5]
-
Stability: A stability-indicating HPLC method is crucial. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. Mass spectrometry (LC-MS) is invaluable for identifying the mass of any degradants formed.[6]
Troubleshooting Guides
Solubility Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Precipitation in Aqueous Buffer | Compound has low aqueous solubility at the working concentration. | 1. Decrease the final concentration of the compound. 2. Adjust the pH of the buffer to protonate the morpholine nitrogen (try pH < 7). 3. Increase the percentage of co-solvent (e.g., DMSO) if the assay allows. Note that DMSO concentrations above 1% can impact cellular assays. |
| Inconsistent Results in Biological Assays | Poor solubility leading to variable effective concentrations. | 1. Visually inspect solutions for any precipitate before use. 2. Perform a kinetic solubility assay to determine the solubility limit in your specific assay buffer. 3. Consider using a surfactant like Tween 80 at a low concentration (e.g., 0.01%) to improve wetting and dissolution. |
| Low Bioavailability in in vivo Studies | Poor solubility leading to poor absorption. | 1. Formulate the compound in a vehicle designed to enhance solubility, such as a solution with cyclodextrins or a lipid-based formulation. 2. Perform salt screening to identify a more soluble salt form of the compound. |
Stability Issues
| Problem | Potential Cause | Troubleshooting Steps |
| Appearance of New Peaks in HPLC Chromatogram Over Time | Chemical degradation of the compound. | 1. Perform a forced degradation study to identify the likely degradation products under acidic, basic, oxidative, thermal, and photolytic stress.[7][8][9] 2. Use LC-MS to identify the mass of the degradation products and hypothesize their structures. 3. Adjust storage conditions (e.g., protect from light, store under inert gas). |
| Loss of Potency in Biological Assays | Degradation of the active compound. | 1. Always use freshly prepared solutions for experiments. 2. If stock solutions must be stored, aliquot and freeze them at -80°C. 3. Re-qualify the concentration and purity of stored solutions by HPLC before use. |
| Discoloration of Solid or Solution | Potential oxidative or photolytic degradation. | 1. Store the solid compound in an amber vial, preferably under an inert atmosphere (argon or nitrogen). 2. For solutions, use amber vials or cover clear vials with aluminum foil. |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This assay is used for rapid assessment of solubility, often in a high-throughput format.[10][11]
-
Preparation of Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the DMSO stock solution.
-
Addition to Buffer: Transfer a small volume (e.g., 2 µL) of each DMSO solution to a 96-well plate containing the aqueous buffer of interest (e.g., 198 µL of PBS, pH 7.4). This creates a range of compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Shake the plate at room temperature for 2 hours.[4]
-
Analysis: Measure the turbidity of each well using a nephelometer. Alternatively, filter the solutions using a solubility filter plate and analyze the filtrate by HPLC-UV or LC-MS to determine the concentration of the dissolved compound.[4][10] The highest concentration that remains clear is reported as the kinetic solubility.
Protocol 2: Thermodynamic (Shake-Flask) Solubility Assay
This is the "gold standard" method for determining equilibrium solubility.[12]
-
Sample Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the desired aqueous buffer (e.g., PBS, pH 7.4). Ensure there is undissolved solid at the bottom.[13]
-
Equilibration: Tightly cap the vial and shake it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[4][5]
-
Phase Separation: After incubation, allow the suspension to settle. Carefully collect the supernatant and filter it through a 0.45 µm filter to remove any undissolved solid.
-
Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile/water) and quantify the concentration of the dissolved compound using a validated HPLC-UV or LC-MS method against a standard curve.
Protocol 3: Forced Degradation Study
This study helps to identify potential degradation pathways and is crucial for developing a stability-indicating analytical method.[7][8][9]
-
Prepare Solutions: Prepare solutions of the compound (e.g., 1 mg/mL) in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl, incubated at 60°C for 24 hours.[7]
-
Base Hydrolysis: 0.1 M NaOH, incubated at 60°C for 24 hours.[7]
-
Oxidation: 3% H₂O₂, incubated at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to a light source (combination of UV and visible light) as per ICH Q1B guidelines.
-
-
Neutralization: After incubation, neutralize the acidic and basic samples.
-
Analysis: Analyze all samples, including a control sample (stored under normal conditions), by HPLC-UV/DAD and LC-MS.
-
Evaluation: Compare the chromatograms of the stressed samples to the control. Aim for 5-20% degradation.[7] Identify the retention times and masses of the major degradation products.
Visualizations
Caption: Troubleshooting workflow for poor solubility.
Caption: Workflow for a forced degradation study.
Caption: Hypothetical signaling pathway.
References
- 1. What is Acetamide used for? [synapse.patsnap.com]
- 2. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 3. chiralen.com [chiralen.com]
- 4. enamine.net [enamine.net]
- 5. Shake-Flask Solubility Assay | Bienta [bienta.net]
- 6. pharmatimesofficial.com [pharmatimesofficial.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. acdlabs.com [acdlabs.com]
- 10. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. A review of methods for solubility determination in biopharmaceutical drug characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. dissolutiontech.com [dissolutiontech.com]
Optimizing reaction conditions for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide synthesis
This technical support guide provides detailed protocols, troubleshooting advice, and frequently asked questions for the synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide, a key intermediate for researchers in drug development.
Experimental Protocols
The synthesis is typically achieved in a two-step process: 1) Reductive amination of (morpholin-2-yl)methanamine with 4-fluorobenzaldehyde, followed by 2) N-acetylation of the resulting intermediate.
Step 1: Synthesis of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine via Reductive Amination
Materials:
-
(Morpholin-2-yl)methanamine
-
4-Fluorobenzaldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of (morpholin-2-yl)methanamine (1.0 eq) in 1,2-dichloroethane (DCE), add 4-fluorobenzaldehyde (1.05 eq).
-
Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 20 minutes.
-
Continue stirring the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM) (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the mixture and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product, (4-(4-fluorobenzyl)morpholin-2-yl)methanamine. The crude product may be used in the next step without further purification or purified by column chromatography if necessary.
Step 2: Synthesis of this compound via N-Acetylation
Materials:
-
(4-(4-Fluorobenzyl)morpholin-2-yl)methanamine
-
Acetic anhydride (Ac₂O) or Acetyl chloride (AcCl)
-
Triethylamine (Et₃N) or Pyridine
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1M Hydrochloric acid (HCl)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolve (4-(4-fluorobenzyl)morpholin-2-yl)methanamine (1.0 eq) in dichloromethane (DCM).
-
Add triethylamine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2 eq) or acetyl chloride (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by 1M HCl, and then brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to obtain this compound.
Troubleshooting Guides
Step 1: Reductive Amination
| Question | Possible Cause & Solution |
| Why is my reaction showing a low yield of the desired product? | Incomplete Imine Formation: Ensure the aldehyde and amine are stirred together for a sufficient time before adding the reducing agent. You can monitor imine formation via TLC or NMR. Inactive Reducing Agent: Sodium triacetoxyborohydride is moisture-sensitive. Use a fresh bottle or ensure it has been stored properly. Suboptimal Solvent: While DCE is common, other aprotic solvents like THF or DCM can be trialed.[1] |
| I am observing significant amounts of unreacted starting materials. What should I do? | Insufficient Reducing Agent: Increase the equivalents of sodium triacetoxyborohydride to 2.0 eq. Reaction Time: Extend the reaction time to 24 hours and continue monitoring by TLC. Temperature: While the reaction is typically run at room temperature, gentle heating to 40°C may improve conversion for less reactive substrates. |
| My product is contaminated with a side product of a higher molecular weight. What could it be? | This is likely due to the formation of a tertiary amine through over-alkylation. Solution: Avoid a large excess of the aldehyde. Use a 1:1 stoichiometry of the amine and aldehyde. Add the aldehyde slowly to the reaction mixture. |
Step 2: N-Acetylation
| Question | Possible Cause & Solution |
| Why is my acetylation reaction incomplete? | Insufficient Acetylating Agent: Increase the equivalents of acetic anhydride or acetyl chloride to 1.5 eq. Base Strength: Triethylamine is a common choice, but for a less nucleophilic amine, a stronger, non-nucleophilic base might be required. Alternatively, using a catalytic amount of 4-(Dimethylaminopyridine) (DMAP) can significantly accelerate the reaction. |
| I am seeing a di-acetylated product in my analysis. How can I prevent this? | Excess Acetylating Agent: Use a stoichiometric amount of the acetylating agent and add it slowly to the reaction mixture to prevent a localized high concentration. Reaction Temperature: Running the reaction at 0°C can help to improve selectivity for mono-acetylation. |
| The purification of my final product is proving difficult. | Residual Base: Ensure the workup includes an acidic wash (e.g., 1M HCl) to remove any remaining triethylamine or pyridine. Polar Impurities: A thorough wash with saturated aqueous NaHCO₃ solution will help remove acetic acid byproducts. If issues persist, consider alternative purification methods like preparative HPLC. |
Data Presentation: Optimizing Reaction Conditions
Table 1: Optimization of the Reductive Amination Step
| Entry | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | NaBH(OAc)₃ | DCE | 25 | 16 | 85 |
| 2 | NaBH(OAc)₃ | THF | 25 | 16 | 78 |
| 3 | NaBH₃CN | MeOH | 25 | 16 | 82 |
| 4 | NaBH₄ | MeOH | 25 | 16 | 65* |
| 5 | NaBH(OAc)₃ | DCE | 40 | 8 | 88 |
*Note: NaBH₄ can also reduce the aldehyde, potentially leading to lower yields of the desired amine.[1]
Table 2: Optimization of the N-Acetylation Step
| Entry | Acetylating Agent | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Acetic Anhydride | Et₃N | DCM | 25 | 92 |
| 2 | Acetyl Chloride | Et₃N | DCM | 25 | 95 |
| 3 | Acetic Anhydride | Pyridine | DCM | 25 | 89 |
| 4 | Acetyl Chloride | Et₃N | DCM | 0 | 96 |
| 5 | Acetic Anhydride | Et₃N / cat. DMAP | DCM | 25 | 98 |
Frequently Asked Questions (FAQs)
Q1: What is the role of sodium triacetoxyborohydride in the first step? Sodium triacetoxyborohydride is a mild and selective reducing agent that is particularly effective for reductive aminations. It is less reactive than sodium borohydride and will preferentially reduce the iminium ion in the presence of an aldehyde, which minimizes the formation of alcohol side products.[1]
Q2: Can I use sodium borohydride (NaBH₄) for the reductive amination? While NaBH₄ can be used, it is less selective and can also reduce the starting aldehyde. If you choose to use NaBH₄, it is crucial to first ensure the complete formation of the imine before adding the reducing agent.[1]
Q3: Why is a base like triethylamine used in the acetylation step? When using acetyl chloride, a base is required to neutralize the HCl byproduct that is formed. With acetic anhydride, the base acts as a catalyst and neutralizes the acetic acid byproduct, driving the reaction to completion.
Q4: My final compound appears to be unstable during silica gel chromatography. What are my alternatives? If you observe degradation on silica, consider using a different stationary phase like alumina (basic or neutral). Alternatively, purification by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) can be an effective non-chromatographic method.
Q5: How can I confirm the identity and purity of my final product? Standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry should be used to confirm the structure of the synthesized compound. Purity can be assessed by HPLC or LC-MS.
Visualizations
Caption: Overall experimental workflow for the synthesis.
Caption: Troubleshooting decision tree for Step 1.
References
Common experimental pitfalls with morpholine-based compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common experimental pitfalls encountered when working with morpholino-based compounds. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs) & Troubleshooting
Category 1: Solubility and Handling
Question: My morpholino oligo won't dissolve. What should I do?
Answer: Morpholino solubility is sequence-dependent, with high G content (>36%) potentially reducing solubility.[1][2][3] If you encounter solubility issues, try the following troubleshooting steps:
-
Heating: Heat the vial containing the morpholino solution to 65°C for 5-10 minutes and then vortex thoroughly.[4][5]
-
Vigorous Shaking: For difficult-to-dissolve oligos, shaking the solution vigorously overnight may aid dissolution.[4]
-
Autoclaving: As a last resort for persistent aggregation, autoclave the solution on a liquid cycle. Remove it from the autoclave as soon as it returns to room pressure. Note that Vivo-Morpholinos should not be autoclaved more than once.[4][5]
-
Lower Concentration Stock: For oligos that are particularly difficult to dissolve, preparing a more dilute stock solution (e.g., 0.5 mM) can be effective.[4][5]
It is recommended to store morpholino stock solutions at room temperature in a tightly sealed vial to prevent evaporation.[4][6] While freezing is possible, it can lead to precipitation, requiring the solution to be heated to 65°C for 10 minutes after thawing to ensure complete dissolution.[1]
Question: My morpholino solution, which was previously working, has lost its activity. Why is this happening and can it be fixed?
Answer: Morpholino oligos are generally very stable.[4] However, some sequences can form complexes in aqueous solutions over time, leading to a loss of antisense activity. This activity can often be restored by autoclaving the solution.[4] Improper storage outside of sterile, pure water can also lead to a loss of activity.[4] It's also important to consider that very dilute solutions (<1 µM) can lose activity due to the morpholino binding to plastic or glass surfaces.[1]
Category 2: Delivery and Efficacy
Question: I'm not seeing the expected knockdown effect. What are the common reasons for low efficacy?
Answer: Insufficient delivery into the cytosol and nucleus is the most common reason for a lack of knockdown effect, especially in cell culture experiments.[1] Here are key areas to troubleshoot:
-
Delivery Method Optimization: The optimal delivery method and concentration can vary significantly between cell types. It is crucial to optimize your delivery protocol. For reagent-based delivery like Endo-Porter, a titration of the reagent concentration is recommended to find the best balance between delivery efficiency and cell toxicity.[1][4]
-
Concentration of Morpholino: Ensure you are using an appropriate concentration. Effective concentrations typically range from 1-10 µM in cell culture.[1] For microinjections, the final intracellular concentration should be at least 2 µM.[4]
-
Time Course of Experiment: The time required to observe a knockdown phenotype depends on the stability of the target protein. If the protein has a long half-life, it may take several days for a noticeable decrease in protein levels.[1][4]
-
Assay Sensitivity: The method used to assess knockdown might not be sensitive enough. For translation-blocking morpholinos, Western blotting is a reliable method to confirm protein reduction.[7] For splice-blocking morpholinos, RT-PCR can be used to verify altered splicing.[8][9]
Question: How can I confirm that my morpholino is being delivered to the cells?
Answer: Using a fluorescently-tagged morpholino is a direct way to visualize delivery. Fluorescence microscopy can help distinguish between successful cytosolic/nuclear delivery and morpholinos that are trapped in endosomes or bound to the cell surface.[1] Flow cytometry can also be used to quantify the percentage of cells that have taken up the fluorescent morpholino.
Category 3: Off-Target Effects and Toxicity
Question: I'm observing unexpected phenotypes or cell death in my experiment. Could these be off-target effects?
Answer: Yes, while morpholinos are known for their high specificity compared to other antisense technologies, off-target effects can occur.[10] The most well-documented off-target effect is the activation of the p53 pathway, leading to apoptosis, particularly in the central nervous system of zebrafish embryos.[11][12] Other potential off-target effects include the induction of an innate immune response and off-target mis-splicing.[13]
Question: How can I minimize and control for off-target effects?
Answer: A rigorous set of controls is essential to validate that the observed phenotype is a specific result of your target gene knockdown.[14][15] Key strategies include:
-
Use a Second, Non-overlapping Morpholino: Designing a second morpholino that targets a different sequence in the same mRNA is a crucial control. If both morpholinos produce the same phenotype, it provides strong evidence for specificity.[11][15]
-
Rescue Experiment: Co-injecting the morpholino with an mRNA that encodes the target protein but is not recognized by the morpholino (e.g., by altering the morpholino binding site) should rescue the phenotype.[7][15]
-
p53 Co-knockdown: In organisms like zebrafish where p53-mediated toxicity is a known issue, co-injecting a p53-targeting morpholino can help to mitigate these off-target effects.[11][12] However, this can mask true p53-dependent phenotypes.[12]
-
Dose-Response Curve: Determine the minimum effective concentration of your morpholino that produces the desired phenotype to minimize the risk of off-target effects that are more common at higher concentrations.[1][12]
-
Mismatch Controls: While historically used, 5-base mismatch control oligos are now considered less reliable, as even a few base changes can alter off-target toxicity profiles.[11] A second non-overlapping morpholino is the preferred negative control.
Quantitative Data Summary
Table 1: Recommended Morpholino Concentrations for Different Delivery Methods
| Delivery Method | Recommended Final Concentration | Reference(s) |
| Cell Culture (with Endo-Porter) | 1 - 10 µM | [1] |
| Microinjection (e.g., Zebrafish) | ≥ 2 µM (intracellular) | [4] |
| Vivo-Morpholinos | ≥ 3 µM | [4] |
| Nucleofection (HeLa cells) | 1 - 8 µM | [16] |
Table 2: Troubleshooting Guide for Morpholino Solubility Issues
| Issue | Potential Cause | Recommended Action | Reference(s) |
| Difficulty Dissolving | High G-content (>36%) | Heat to 65°C and vortex. | [1][5] |
| Self-complementarity | Autoclave the solution (liquid cycle). | [4] | |
| Prepare a more dilute stock (e.g., 0.5 mM). | [4] | ||
| Precipitation after Freezing | Ice crystal formation | Heat to 65°C for 10 min after thawing. | [1] |
| Loss of activity in dilute solutions | Adsorption to surfaces | Avoid storing at <1 µM concentrations. | [1] |
Key Experimental Protocols
Protocol 1: Preparation of a 1 mM Morpholino Stock Solution
-
Locate the amount of morpholino (in nanomoles) provided on the vial label.
-
Aseptically add the appropriate volume of sterile, nuclease-free water to the vial to achieve a 1 mM concentration. For example, for a 100 nmol vial, add 100 µL of water.[1]
-
Cap the vial securely and shake to mix. Allow it to sit for 5 minutes.[1]
-
Gently swirl the vial and visually inspect to ensure the oligo has completely dissolved.[1]
-
If dissolution is incomplete, heat the vial to 65°C for 5-10 minutes and vortex.[5]
-
Store the stock solution at room temperature.[4]
Protocol 2: Optimizing Endo-Porter Concentration for Cell Culture Delivery
This protocol is designed to determine the optimal Endo-Porter concentration for your specific cell type, balancing delivery efficiency with cytotoxicity.
-
Cell Seeding: Plate your cells at a density that will result in 80-100% confluency at the time of the experiment.
-
Prepare Endo-Porter Dilutions: Prepare a series of Endo-Porter concentrations in your cell culture medium (e.g., 2, 4, 6, and 8 µM).[1]
-
Add Fluorescent Morpholino: To each Endo-Porter dilution, add a fluorescently-labeled control morpholino to a final concentration of 10 µM.[1]
-
Incubation: Replace the existing medium on your cells with the Endo-Porter/morpholino-containing medium and incubate for at least 24 hours.[1]
-
Assess Delivery: Visualize intracellular fluorescence using a fluorescence microscope to determine the Endo-Porter concentration that yields the highest cytosolic delivery.[1]
-
Assess Toxicity: Observe the cells for any signs of toxicity (e.g., changes in morphology, cell detachment) up to 72 hours post-transfection.[1]
-
Select Optimal Concentration: Choose the highest concentration of Endo-Porter that provides efficient delivery without causing significant cytotoxicity for your future experiments.
Visualizations
Caption: A generalized experimental workflow for morpholino-based studies.
Caption: Mechanism of translation blocking by a morpholino oligo.
Caption: Mechanism of splice blocking by a morpholino oligo.
References
- 1. Using Morpholinos to Control Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. izfs.org [izfs.org]
- 3. Choosing the Optimal Target | Gene Tools, LLC [gene-tools.com]
- 4. Troubleshooting | Gene Tools, LLC [gene-tools.com]
- 5. gene-tools.com [gene-tools.com]
- 6. researchgate.net [researchgate.net]
- 7. Design and Microinjection of Morpholino Antisense Oligonucleotides and mRNA into Zebrafish Embryos to Elucidate Specific Gene Function in Heart Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. scispace.com [scispace.com]
- 9. journals.biologists.com [journals.biologists.com]
- 10. gene-tools.com [gene-tools.com]
- 11. Morpholino artifacts provide pitfalls and reveal a novel role for pro-apoptotic genes in hindbrain boundary development - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lessons from morpholino-based screening in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Innate Immune Response and Off-Target Mis-splicing Are Common Morpholino-Induced Side Effects in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Making a Morpholino Experiment Work: Controls, Favoring Specificity, Improving Efficacy, Storage, and Dose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. legacyfileshare.elsevier.com [legacyfileshare.elsevier.com]
- 16. gene-tools.com [gene-tools.com]
Technical Support Center: Synthesis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis of this compound, which is typically a two-step process:
-
N-Alkylation: Reaction of a suitable morpholine precursor with 4-fluorobenzyl halide.
-
N-Acetylation: Acetylation of the resulting secondary amine.
Issue 1: Low Yield in N-Alkylation Step
Symptoms:
-
Incomplete consumption of the starting morpholine precursor.
-
Formation of multiple products observed by TLC or LC-MS.
-
Low isolated yield of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Insufficient reactivity of alkylating agent | Ensure the 4-fluorobenzyl halide (bromide or chloride) is fresh and has not degraded. Consider using 4-fluorobenzyl bromide as it is generally more reactive than the chloride. |
| Inadequate base | The choice and amount of base are critical to neutralize the hydrohalic acid formed during the reaction. Use a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) in slight excess (1.1-1.5 equivalents). For sensitive substrates, a weaker inorganic base like potassium carbonate (K₂CO₃) in a polar aprotic solvent (e.g., DMF, acetonitrile) can be effective. |
| Suboptimal reaction temperature | If the reaction is sluggish at room temperature, gentle heating (40-60 °C) can increase the rate. However, excessive heat can lead to side reactions. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature. |
| Solvent effects | Aprotic polar solvents like DMF or acetonitrile are generally suitable for this type of alkylation. Ensure the solvent is anhydrous, as water can hydrolyze the alkylating agent. |
| Side reaction: Quaternization | Over-alkylation of the product to form a quaternary ammonium salt can occur, especially with prolonged reaction times or excess alkylating agent. Use a stoichiometric amount or a slight excess of the morpholine precursor relative to the 4-fluorobenzyl halide. Monitor the reaction closely and stop it once the starting material is consumed. |
Issue 2: Low Yield in N-Acetylation Step
Symptoms:
-
Incomplete consumption of (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.
-
Formation of O-acetylated byproducts (if hydroxyl groups are present and unprotected).
-
Difficult purification of the final product.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Low reactivity of acetylating agent | Acetic anhydride is a common and effective acetylating agent. For less reactive amines, acetyl chloride can be used, but it is more corrosive and generates HCl, requiring a base to be present. Ensure the acetylating agent is fresh. |
| Inappropriate base | When using acetyl chloride, a base such as triethylamine or pyridine is necessary to neutralize the HCl byproduct.[1] For acetic anhydride, a base is not strictly required but can be used to accelerate the reaction. |
| Suboptimal reaction temperature | N-acetylation is often exothermic. Running the reaction at 0 °C initially and then allowing it to warm to room temperature can help control the reaction and minimize side products. |
| Hydrolysis of acetylating agent | The presence of water will rapidly hydrolyze both acetic anhydride and acetyl chloride. Use anhydrous solvents and ensure all glassware is thoroughly dried. |
| Difficult purification | The basic nature of the morpholine nitrogen can cause streaking on silica gel chromatography.[2] To improve purification, add a small amount of a basic modifier like triethylamine (0.1-1%) to the eluent or use a different stationary phase like alumina.[2] Alternatively, the product can be converted to its hydrochloride salt, recrystallized, and then converted back to the free base.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
The synthesis can be approached via two primary routes. A common method involves the N-alkylation of a suitable morpholine precursor with 4-fluorobenzyl halide, followed by N-acetylation of the resulting secondary amine.
Q2: Which acetylating agent is better for the final step, acetic anhydride or acetyl chloride?
Both can be effective. Acetic anhydride is generally preferred as it is less harsh and the acetic acid byproduct is easier to handle than the HCl generated from acetyl chloride. However, for less reactive amines, acetyl chloride may give a better yield. If using acetyl chloride, a base must be included to neutralize the acid.
Q3: My reaction mixture turns dark during the N-alkylation step. Is this normal?
Some discoloration can be normal, especially with heating. However, significant darkening could indicate decomposition or side reactions. It is advisable to monitor the reaction by TLC or LC-MS to ensure the desired product is forming and to avoid prolonged heating.
Q4: How can I improve the solubility of my morpholine derivative during extraction?
Morpholine-containing compounds can be highly water-soluble, making extraction from aqueous media difficult. To improve extraction efficiency, you can use the "salting out" technique by adding a salt like NaCl to the aqueous layer to decrease the solubility of the organic compound. Adjusting the pH of the aqueous layer to be basic will also ensure the morpholine is in its less water-soluble free base form.[2]
Q5: What are the key parameters to control for a high-yield synthesis?
The key parameters to control are:
-
Purity of reagents: Use high-purity, fresh reagents and anhydrous solvents.
-
Stoichiometry: Carefully control the molar ratios of the reactants and any bases or catalysts.
-
Temperature: Optimize the reaction temperature to ensure a reasonable reaction rate without promoting side reactions.
-
Reaction time: Monitor the reaction to determine the optimal time for completion and to avoid the formation of byproducts from over-reaction.
Experimental Protocols
Protocol 1: N-Alkylation of 2-(Aminomethyl)morpholine (Hypothetical)
This protocol is a general guideline and may require optimization.
-
To a solution of 2-(aminomethyl)morpholine (1.0 eq) in anhydrous acetonitrile (10 mL/mmol), add potassium carbonate (1.5 eq).
-
Add 4-fluorobenzyl bromide (1.05 eq) dropwise at room temperature.
-
Stir the reaction mixture at 50 °C and monitor the progress by TLC or LC-MS.
-
Once the starting material is consumed (typically 4-8 hours), cool the reaction to room temperature.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, potentially with a basic modifier in the eluent, to yield (4-(4-fluorobenzyl)morpholin-2-yl)methanamine.
Protocol 2: N-Acetylation of (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine
-
Dissolve (4-(4-fluorobenzyl)morpholin-2-yl)methanamine (1.0 eq) in anhydrous dichloromethane (DCM, 10 mL/mmol).
-
Cool the solution to 0 °C in an ice bath.
-
Add triethylamine (1.2 eq) followed by the dropwise addition of acetic anhydride (1.1 eq).
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain this compound.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the effect of different parameters on the yield.
Table 1: Optimization of N-Alkylation Conditions
| Entry | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | K₂CO₃ (1.5) | Acetonitrile | 50 | 6 | 75 |
| 2 | TEA (1.2) | DCM | 25 | 12 | 68 |
| 3 | DIPEA (1.2) | DMF | 60 | 4 | 82 |
| 4 | K₂CO₃ (1.5) | DMF | 50 | 6 | 80 |
Table 2: Optimization of N-Acetylation Conditions
| Entry | Acetylating Agent (eq.) | Base (eq.) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Acetic Anhydride (1.1) | None | DCM | 25 | 3 | 85 |
| 2 | Acetyl Chloride (1.1) | TEA (1.2) | DCM | 0 to 25 | 2 | 92 |
| 3 | Acetic Anhydride (1.1) | Pyridine (1.2) | DCM | 25 | 2 | 88 |
| 4 | Acetic Anhydridge (1.5) | None | DCM | 25 | 3 | 86 (with impurities) |
Visualizations
Caption: Troubleshooting workflow for low yield.
Caption: General synthetic pathway.
References
Troubleshooting inconsistent results in N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistent results in assays involving N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized by common issues encountered during in-vitro assays.
High Well-to-Well Variability
Q1: My results show significant variability between replicate wells in my cell-based assay. What are the likely causes and solutions?
Inconsistent results across different wells can mask the true biological effect of this compound. The primary sources of this variability often lie in procedural inconsistencies.
Potential Causes and Recommended Solutions
| Potential Cause | Recommended Solution |
| Inconsistent Cell Seeding | Ensure a homogenous cell suspension before and during plating by gently swirling the flask or tube. Use calibrated pipettes for accurate cell dispensing. Consider using a repeating pipette for improved consistency across a 96-well or 384-well plate. |
| Edge Effects | The outer wells of a microplate are more prone to evaporation, leading to altered media and compound concentrations. To mitigate this, avoid using the outer wells for experimental samples. Instead, fill them with sterile phosphate-buffered saline (PBS) or culture medium to maintain humidity.[1][2] |
| Pipetting Errors | Inaccurate or inconsistent pipetting of the compound, reagents, or cells can introduce significant errors. Ensure all pipettes are properly calibrated. When adding reagents, do so in the same order and at a consistent pace for all wells. For multi-well plates, using a multichannel pipette can minimize timing differences. |
| Cell Clumping | Aggregates of cells can lead to uneven exposure to the test compound and assay reagents. To prevent clumping, ensure you are subculturing cells at the recommended density and interval. If clumps persist, you may gently pass the cell suspension through a cell strainer before seeding.[2] |
Troubleshooting Workflow for High Well-to-Well Variability
References
Technical Support Center: Purification of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of N-((4-(4-fluorobenzyl)morpholin-2-yl)methyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when purifying this compound?
The primary challenges in purifying this compound stem from the basicity of the morpholine nitrogen and the polarity of the acetamide group. The basic nitrogen can interact strongly with acidic silica gel, leading to peak tailing and poor separation during column chromatography.[1] The compound's polarity might also affect its solubility, making solvent selection for recrystallization critical.
Q2: How can I minimize peak tailing during silica gel chromatography?
To mitigate peak tailing, a small amount of a basic modifier should be added to the mobile phase.[1] Triethylamine (Et3N) at a concentration of 0.1-2% is commonly used to neutralize the acidic silanol groups on the silica gel surface, which improves the peak shape and recovery of basic compounds like morpholine derivatives.[1]
Q3: My compound is highly water-soluble. How can I efficiently extract it from an aqueous reaction mixture?
For highly water-soluble morpholine derivatives, extraction efficiency can be improved by:
-
Salting out: Adding a salt like sodium chloride (NaCl) or potassium carbonate (K2CO3) to the aqueous layer increases its ionic strength, reducing the solubility of the organic compound and promoting its transfer to the organic phase.[1]
-
pH adjustment: Basifying the aqueous layer with a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3) will ensure the morpholine nitrogen is in its free base form, which is typically less water-soluble.[1]
-
Using a more polar solvent: Solvents like dichloromethane (DCM) or chloroform can be more effective for extracting polar compounds.[1]
Q4: I'm having trouble getting my compound to crystallize. What are some potential solutions?
Crystallization can be challenging. If your compound "oils out" or fails to crystallize, consider the following:
-
Solvent System: The compound may be too soluble in the chosen solvent. Try a less polar solvent or a solvent/anti-solvent system. For amides, polar solvents like ethanol, acetone, or acetonitrile are often good starting points.[2]
-
Inducing Crystallization: If the solution is supersaturated but no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the pure compound.[1]
-
Purity: Impurities can inhibit crystallization. It may be necessary to perform a preliminary purification step, such as a quick filtration through a silica plug.
Troubleshooting Guides
Column Chromatography
Problem: Significant peak tailing and poor separation on silica gel.
| Possible Cause | Solution |
| Interaction of the basic morpholine nitrogen with acidic silanol groups on the silica gel.[1] | Add 0.1-2% triethylamine (Et3N) or ammonia in methanol to the eluent to neutralize the silica surface.[1] |
| Inappropriate mobile phase polarity. | Optimize the solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for the target compound.[1] |
| Column overload. | Reduce the amount of crude material loaded onto the column. |
Problem: The compound does not elute from the column.
| Possible Cause | Solution |
| The mobile phase is not polar enough. | Gradually increase the polarity of the eluent. For example, increase the percentage of methanol in a dichloromethane/methanol mixture. |
| The compound has irreversibly bound to the silica gel. | This can happen with very basic compounds on acidic silica. Consider using a different stationary phase like alumina (neutral or basic).[3] |
Recrystallization
Problem: The compound "oils out" instead of forming crystals.
| Possible Cause | Solution |
| The solution is too concentrated or cooling too rapidly. | Add more solvent to dilute the solution and allow it to cool slowly.[4] |
| The melting point of the compound is lower than the boiling point of the solvent. | Choose a lower-boiling point solvent or a solvent mixture.[1] |
| Presence of impurities. | Purify the compound further by another method (e.g., flash chromatography) before attempting recrystallization. |
Problem: Low recovery of crystals.
| Possible Cause | Solution |
| The compound is too soluble in the cold solvent. | Ensure the solution is thoroughly cooled in an ice bath before filtration.[1] |
| Too much solvent was used. | Use the minimum amount of hot solvent necessary to dissolve the compound.[1] |
| Washing with room temperature solvent. | Wash the collected crystals with a minimal amount of ice-cold solvent.[1] |
Quantitative Data Summary
The following table provides representative data for the purification of morpholine derivatives to offer a general expectation for yields and purity. Note that specific results for this compound may vary.
| Compound Type | Purification Method | Purity Achieved (Method) | Typical Yield | Reference |
| 4-(4-Aminophenyl)morpholin-3-one | Recrystallization (Ethanol) | >99.8% (HPLC) | 95.4% | [5] |
| N-Fluoroalkylated Morpholinos | Flash Column Chromatography | Not Specified | Good | [5] |
| Morpholine Derivative | Preparative HPLC | >95% | Not Specified | [5] |
| cis-2,6-dimethylmorpholine | Salt formation and recrystallization | High Purity | 75% (salt formation) | [6] |
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol provides a general procedure for the purification of this compound on silica gel.
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A good starting point is a mixture of ethyl acetate and hexanes, or dichloromethane and methanol. Add 0.5-1% triethylamine (Et3N) to the eluent to prevent peak tailing. Aim for an Rf value of 0.2-0.4 for the target compound.[1]
-
Column Packing: Dry pack an appropriately sized flash chromatography column with silica gel.
-
Sample Loading: Dissolve the crude product in a minimal amount of the initial mobile phase or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dried silica onto the top of the column.
-
Elution: Begin elution with the predetermined solvent system. Gradually increase the polarity if necessary to elute the compound.
-
Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified compound.[1]
Protocol 2: Recrystallization
This protocol outlines a general procedure for the purification of this compound by recrystallization.
-
Solvent Selection: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, isopropanol, ethyl acetate, or mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.[2]
-
Dissolution: In a flask, add the crude compound and the chosen solvent. Heat the mixture with stirring until the compound is completely dissolved. Use the minimum amount of hot solvent necessary.[1]
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[1]
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing and Drying: Wash the collected crystals with a small amount of ice-cold recrystallization solvent and dry them under vacuum.[1]
Visualizations
Caption: A typical experimental workflow for purification.
Caption: A troubleshooting decision tree for common purification issues.
References
N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide degradation pathways and prevention
This technical support center provides guidance on the potential degradation pathways of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and offers strategies for its prevention. The information provided is based on general principles of chemical stability and forced degradation studies, as specific literature on this compound is not currently available.
Frequently Asked Questions (FAQs)
Q1: What are the most probable degradation pathways for this compound?
A1: Based on its chemical structure, the two most likely degradation pathways are hydrolysis and oxidation.
-
Hydrolytic Degradation: The amide linkage is susceptible to hydrolysis under both acidic and basic conditions. This would cleave the molecule into (4-(4-fluorobenzyl)morpholin-2-yl)methanamine and acetic acid.
-
Oxidative Degradation: The tertiary amine within the morpholine ring and the benzylic position (the CH2 group attached to the fluorophenyl ring) are prone to oxidation. Oxidizing agents could lead to the formation of N-oxides or other oxidative degradation products.
Q2: What are the recommended storage conditions for this compound?
A2: To minimize degradation, it is recommended to store this compound in a cool, dry place, protected from light and moisture.[1] For long-term storage, keeping it in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at low temperatures (-20°C) is advisable.
Q3: I am observing new peaks in my HPLC analysis after storing my sample in solution. What could be the cause?
A3: The appearance of new peaks in your HPLC chromatogram likely indicates degradation of the compound. The nature of the degradants will depend on the solvent and storage conditions. If the solvent is aqueous, hydrolysis is a strong possibility. If the sample was exposed to air or light, oxidative degradation may have occurred.
Q4: How can I prevent the degradation of this compound during my experiments?
A4: To prevent degradation, consider the following precautions:
-
Use freshly prepared solutions.
-
If using aqueous solutions, control the pH with buffers to maintain a neutral pH where the compound is most stable.[2]
-
Protect solutions from light by using amber vials or covering them with aluminum foil.
-
Degas solvents to remove dissolved oxygen and consider working under an inert atmosphere if oxidation is a concern.
-
Keep solutions cooled when not in use.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of compound purity over time in solid state. | Instability due to moisture and/or air exposure. | Store the solid compound in a desiccator, under an inert atmosphere, and at a reduced temperature. |
| Appearance of new peaks in HPLC of a sample dissolved in an acidic or basic mobile phase. | pH-mediated hydrolysis. | Neutralize the sample before analysis or use a stability-indicating HPLC method with a mobile phase closer to neutral pH. |
| Rapid degradation when exposed to hydrogen peroxide or other oxidizing agents. | Oxidative degradation. | Avoid contact with oxidizing agents. If unavoidable, use antioxidants and protect the sample from light and air. |
| Inconsistent results in biological assays. | Degradation of the compound in the assay medium. | Assess the stability of the compound in the assay medium over the time course of the experiment. Consider preparing fresh solutions immediately before use. |
Hypothetical Forced Degradation Data
The following table summarizes hypothetical results from a forced degradation study on this compound to illustrate its potential stability profile.
| Stress Condition | Time | Temperature | % Degradation (Hypothetical) | Major Degradation Products (Hypothetical) |
| 0.1 M HCl | 24 hours | 60°C | 15% | (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine, Acetic Acid |
| 0.1 M NaOH | 24 hours | 60°C | 25% | (4-(4-Fluorobenzyl)morpholin-2-yl)methanamine, Acetic Acid |
| 3% H₂O₂ | 24 hours | Room Temp | 10% | N-oxide derivatives |
| Thermal | 48 hours | 80°C | < 5% | Minor unspecified degradants |
| Photolytic (UV) | 24 hours | Room Temp | < 5% | Minor unspecified degradants |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol provides a general framework for conducting a forced degradation study.
1. Sample Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep the mixture at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep the mixture at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep the mixture at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store a solid sample of the compound at 80°C for 48 hours. Dissolve in the mobile phase for analysis.
-
Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) for 24 hours.
3. Sample Analysis:
-
At the end of the stress period, neutralize the acidic and basic samples.
-
Dilute all samples to an appropriate concentration with the mobile phase.
-
Analyze the samples using a stability-indicating HPLC method, preferably with a mass spectrometer (LC-MS) to identify the degradation products.
Protocol: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Use a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Develop a gradient elution method to separate the parent compound from its potential degradation products. A typical mobile phase could be a gradient of water with 0.1% formic acid (Mobile Phase A) and acetonitrile with 0.1% formic acid (Mobile Phase B).
2. Method Validation:
-
Validate the method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[3] The method should be able to resolve the parent peak from all significant degradation product peaks.[3]
Visualizations
Hypothetical Hydrolytic Degradation Pathway
Caption: Hypothetical hydrolytic degradation of the parent compound.
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study.
References
Technical Support Center: Overcoming Resistance to N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges encountered when working with N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide and overcoming potential drug resistance in cell culture.
Frequently Asked Questions (FAQs)
Q1: My cells have stopped responding to N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide. How can I confirm they have developed resistance?
A1: The most direct method to confirm resistance is to compare the half-maximal inhibitory concentration (IC50) of the compound in your treated cell line versus the original, sensitive parental cell line. A significant increase in the IC50 value is a clear indicator of acquired resistance. This is typically determined using a cell viability assay, such as the MTT or MTS assay.[1]
Q2: What are the common biological mechanisms that could lead to resistance against a novel compound like N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide?
A2: While specific mechanisms for this compound are yet to be elucidated, several common mechanisms of drug resistance in cancer cells could be at play:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporter proteins, such as P-glycoprotein (P-gp/ABCB1), MRP1 (ABCC1), and BCRP (ABCG2), can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy.[2][3][4][5]
-
Alterations in Drug Target: Mutations or modifications in the molecular target of N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide could prevent the compound from binding effectively.
-
Activation of Bypass Signaling Pathways: Cells can activate alternative signaling pathways to compensate for the inhibitory effects of the drug. Common pathways involved in drug resistance include the PI3K/Akt/mTOR and MAPK/ERK pathways.[6][7][8][9]
-
Changes in Drug Metabolism: Cells may enhance their metabolic processes to inactivate the compound more efficiently.[10][11]
-
Evasion of Apoptosis: Upregulation of anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulation of pro-apoptotic proteins can make cells more resistant to drug-induced cell death.[12][13][14][15]
Q3: What is the difference between intrinsic and acquired resistance?
A3: Intrinsic resistance refers to a pre-existing lack of sensitivity of a cell line to a drug, even before exposure. Acquired resistance develops in response to drug treatment, where a previously sensitive cell population becomes unresponsive.[11]
Q4: How can I develop a resistant cell line to N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide for further study?
A4: A common method is through continuous exposure to gradually increasing concentrations of the drug. This process selects for and expands the population of resistant cells. The process can take several months.[16][17][18][19]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Inconsistent IC50 values between experiments. | Reagent variability (age, storage). Cell passage number (high passage can lead to phenotypic drift). Inconsistent cell seeding density. | Prepare fresh drug dilutions for each experiment. Use cells within a consistent and limited passage number range. Ensure accurate cell counting and a uniform single-cell suspension before seeding.[1] |
| No significant cell death observed in treated cells. | Development of resistance. Suboptimal drug concentration. Incorrect assay for cell death. | Confirm resistance by comparing IC50 with the parental cell line. Perform a dose-response experiment over a wider concentration range. Use multiple assays to assess different forms of cell death (e.g., apoptosis vs. necrosis). |
| High background in Western blot for resistance markers. | Insufficient blocking. Primary antibody concentration too high. Insufficient washing. | Increase blocking time or try a different blocking agent. Optimize primary antibody concentration. Increase the number and duration of wash steps. |
| Resistant phenotype is lost over time in culture. | Lack of continuous selective pressure. | Maintain a low concentration of N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide in the culture medium for the resistant cell line. |
Data Presentation
Table 1: Hypothetical IC50 Values for N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide
| Cell Line | Treatment | IC50 (µM) | Resistance Index (RI) |
| Parental Cell Line | N/A | 1.5 | 1.0 |
| Resistant Cell Line | Continuous exposure to N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide | 45.0 | 30.0 |
Resistance Index (RI) = IC50 of Resistant Line / IC50 of Parental Line
Table 2: Effect of a Putative ABC Transporter Inhibitor on Drug Sensitivity
| Cell Line | Treatment | IC50 of N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide (µM) | Fold-Reversal of Resistance |
| Resistant Cell Line | Vehicle Control | 45.0 | 1.0 |
| Resistant Cell Line | ABC Transporter Inhibitor (e.g., Verapamil) | 5.2 | 8.7 |
Fold-Reversal = IC50 with Vehicle / IC50 with Inhibitor
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.
-
Drug Treatment: The next day, treat the cells with a serial dilution of N-((4-(4-Fluorobenzyl)morpholin-2-yl)acetamide. Include untreated and vehicle-only controls.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[20][21][22]
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.
Protocol 2: Western Blot Analysis of Resistance Markers
This protocol is for detecting the expression levels of proteins potentially involved in drug resistance.
-
Sample Preparation: Lyse parental and resistant cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration using a BCA or Bradford assay.
-
Gel Electrophoresis: Load 20-30 µg of protein per lane onto an SDS-PAGE gel. Run the gel until adequate separation of proteins is achieved.[23][24][25]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[24][26]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., P-gp, p-Akt, p-ERK, Bcl-2) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[23]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Visualizations
Signaling Pathways
Caption: Common mechanisms of resistance to a targeted therapeutic agent.
Experimental Workflow
Caption: Troubleshooting workflow for investigating and overcoming drug resistance.
Logical Relationship
Caption: Development and characteristics of a drug-resistant cell line.
References
- 1. benchchem.com [benchchem.com]
- 2. ABC Transporters in Multidrug Resistance and Pharmacokinetics, and Strategies for Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Clinically-Relevant ABC Transporter for Anti-Cancer Drug Resistance [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. ABC transporters as multidrug resistance mechanisms and the development of chemosensitizers for their reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Activation of PI3K/AKT/mTOR Pathway Causes Drug Resistance in Breast Cancer [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. EGFR-TKIs resistance via EGFR-independent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. General Mechanisms of Drug Resistance - Holland-Frei Cancer Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy | MDPI [mdpi.com]
- 13. Apoptosis Deregulation and the Development of Cancer Multi-Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overcoming cancer drug resistance: insights into Apoptotic pathway modulation by plant-based nanoparticle and natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug and apoptosis resistance in cancer stem cells: a puzzle with many pieces - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Drug-resistant Cell Lines一Crack the Survival Code of Cancer Cells and Overcome Treatment Barriers [procellsystem.com]
- 18. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. MTT (Assay protocol [protocols.io]
- 21. broadpharm.com [broadpharm.com]
- 22. blog.quartzy.com [blog.quartzy.com]
- 23. ptglab.com [ptglab.com]
- 24. bio-rad.com [bio-rad.com]
- 25. bosterbio.com [bosterbio.com]
- 26. BiochemSphere [biochemicalsci.com]
Storage and handling guidelines for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with essential guidelines for the storage, handling, and troubleshooting of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: For optimal stability, this compound should be stored in a tightly sealed container in a dry and well-ventilated place. Based on supplier recommendations, both room temperature and refrigerated (2-8°C) storage are acceptable. For long-term storage, refrigeration is generally preferred to minimize potential degradation. Some suppliers may also utilize cold-chain transportation to maintain product integrity during shipping.
Q2: What are the general safety precautions for handling this compound?
A2: As with any chemical reagent, it is crucial to handle this compound in a well-ventilated area or a fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of any dust or vapors and prevent contact with skin and eyes.
Q3: What are the known incompatibilities of this compound?
Q4: In which solvents is this compound soluble?
A4: While specific quantitative solubility data for this compound is limited, acetamide derivatives, in general, exhibit a range of solubilities. The parent compound, acetamide, is highly soluble in water. However, the solubility of derivatives can be significantly influenced by their structural modifications. For initial experiments, it is recommended to test solubility in common laboratory solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[1]
Storage and Handling Summary
| Parameter | Guideline | Source |
| Storage Temperature | Room Temperature or 2-8°C | Supplier Data Sheets |
| Storage Conditions | Tightly sealed container, dry, well-ventilated area | Supplier Data Sheets |
| Transportation | Ambient or Cold-chain | Supplier Dependent |
| Handling | Use in a well-ventilated area or fume hood | General Laboratory Practice |
| Personal Protective Equipment | Safety goggles, gloves, lab coat | General Laboratory Practice |
| Known Incompatibilities | Strong oxidizing agents (precautionary) | General Chemical Knowledge |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol describes a general method for preparing a stock solution of this compound. The choice of solvent should be determined based on preliminary solubility tests and the requirements of the downstream experiment.
Materials:
-
This compound powder
-
Analytical balance
-
Appropriate volumetric flask
-
Sterile, high-purity solvent (e.g., DMSO, ethanol)
-
Vortex mixer
-
Water bath (optional)
-
Syringe filter (0.22 µm, compatible with the chosen solvent)
Procedure:
-
Weigh the Compound: Accurately weigh the desired mass of this compound using an analytical balance in a chemical fume hood.
-
Dissolve the Compound: Transfer the weighed powder to a volumetric flask. Add a portion of the desired solvent and vortex the solution until the compound is fully dissolved. Gentle warming in a water bath (e.g., 37°C) may aid dissolution, but ensure the compound is stable at this temperature.[1]
-
Adjust to Final Volume: Once the compound is completely dissolved, add the solvent to the final volume mark on the volumetric flask.
-
Mix Thoroughly: Invert the flask several times to ensure a homogenous solution.
-
Sterile Filtration (Optional): If the stock solution is intended for use in cell culture or other sterile applications, filter it through a 0.22 µm syringe filter into a sterile container.[1]
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light.[1]
Troubleshooting Guides
Issue 1: Compound Precipitation When Diluting a DMSO Stock Solution into Aqueous Media
-
Problem: A common issue where a compound soluble in a strong organic solvent like DMSO precipitates when introduced into an aqueous buffer or cell culture medium.[1]
-
Cause: The significant change in solvent polarity reduces the solubility of the compound.[1]
-
Solution Workflow:
Caption: Troubleshooting workflow for compound precipitation.
Issue 2: Poor Peak Shape (Tailing) in Reverse-Phase HPLC Analysis
-
Problem: The compound shows a tailing peak during HPLC analysis, which can affect quantification and resolution.
-
Cause: As fluorinated morpholine compounds can be basic, interactions between the analyte and acidic silanol groups on the silica-based stationary phase are a common cause of peak tailing.[2]
-
Troubleshooting Steps:
-
Mobile Phase pH: Adjust the pH of the mobile phase to be at least 2 pH units away from the pKa of the compound.
-
Buffer Concentration: Ensure the buffer concentration is sufficient to maintain a stable pH.
-
Alternative Column: Consider using a column with end-capping or a different stationary phase designed for basic compounds.
-
Issue 3: Difficulty in Purifying the Compound
-
Problem: Challenges in separating the target compound from reaction impurities.
-
Cause: Impurities may have similar physicochemical properties to the desired product.
-
Purification Strategy:
Caption: General purification workflow for this compound.
References
Technical Support Center: Enhancing the Bioavailability of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide to improve its oral bioavailability.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing low oral bioavailability of this compound in our initial in vivo studies. What are the potential underlying causes?
A1: Low oral bioavailability of a compound like this compound can stem from several factors. Based on its structure, potential issues include:
-
Poor Aqueous Solubility: The molecule has a moderate size and contains both hydrophobic (fluorobenzyl group) and hydrophilic (morpholine, acetamide) moieties. If the overall lipophilicity is too high, it may lead to poor dissolution in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.
-
Low Permeability: While the morpholine ring can contribute to favorable pharmacokinetic properties, the overall polarity and size of the molecule might hinder its passive diffusion across the intestinal epithelium.[1][2][3][4][5]
-
First-Pass Metabolism: The compound could be subject to significant metabolism in the gut wall or liver before reaching systemic circulation.[6][7] The morpholine ring itself is generally metabolically stable, but other parts of the molecule could be susceptible to enzymatic degradation.[1][5]
-
Efflux by Transporters: The molecule might be a substrate for efflux transporters like P-glycoprotein (P-gp) in the intestinal wall, which actively pump it back into the GI lumen, reducing net absorption.
To identify the primary barrier, a systematic evaluation of its physicochemical and ADME (Absorption, Distribution, Metabolism, and Excretion) properties is recommended.
Q2: How can we experimentally determine the root cause of the poor bioavailability of our compound?
A2: A tiered experimental approach is recommended to pinpoint the cause of poor bioavailability.
Tier 1: Physicochemical Characterization
-
Aqueous Solubility: Determine the kinetic and thermodynamic solubility in buffers at different pH values (e.g., pH 1.2, 4.5, 6.8) to simulate the conditions of the GI tract.
-
LogD/LogP Measurement: Experimentally determine the lipophilicity at physiological pH (7.4). An optimal LogD for oral absorption is typically in the range of 1-3.
Tier 2: In Vitro ADME Assays
-
Permeability Assessment:
-
PAMPA (Parallel Artificial Membrane Permeability Assay): To assess passive permeability.
-
Caco-2 Cell Permeability Assay: To evaluate both passive and active transport, including potential efflux.
-
-
Metabolic Stability:
-
Liver Microsomes/S9 Fractions: To assess Phase I and Phase II metabolic stability.
-
Hepatocytes: To get a more comprehensive picture of hepatic metabolism.
-
Q3: Our data suggests that poor aqueous solubility is the main issue. What strategies can we employ to improve it?
A3: For solubility-limited bioavailability, consider the following approaches:
-
Chemical Modifications (Prodrugs):
-
Formulation Strategies:
-
Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area for dissolution.
-
Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix can prevent crystallization and enhance dissolution.
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can improve the solubilization of lipophilic drugs in the GI tract.
-
Q4: What if low membrane permeability is the limiting factor for our compound's bioavailability?
A4: If permeability is the primary hurdle, the focus should be on modifying the molecule's physicochemical properties:
-
Lipophilicity Modulation:
-
If the molecule is too polar, strategic chemical modifications to increase lipophilicity (within the optimal range) can enhance passive diffusion.
-
If it is too lipophilic, reducing lipophilicity can improve its partitioning from the membrane into the aqueous cytoplasm.
-
-
Hydrogen Bonding Optimization:
-
The number of hydrogen bond donors and acceptors can influence permeability.[9] Reducing the hydrogen bonding capacity can sometimes improve membrane transport.
-
-
Prodrug Approach:
-
Masking polar functional groups with lipophilic promoieties can enhance membrane permeability. These promoieties are later cleaved to release the active drug.
-
Q5: We suspect that our compound is a substrate for P-glycoprotein (P-gp) efflux. How can we confirm this and what can be done?
A5: To investigate P-gp mediated efflux, a bidirectional Caco-2 permeability assay is the standard in vitro method. A higher basal-to-apical (B-A) permeability compared to the apical-to-basal (A-B) permeability, which is reduced in the presence of a known P-gp inhibitor (e.g., verapamil), confirms P-gp substrate liability.
Strategies to mitigate P-gp efflux include:
-
Structural Modification: Minor structural changes can sometimes disrupt the recognition of the molecule by P-gp.
-
Co-administration with P-gp Inhibitors: While this can be a clinical strategy, it is often not ideal due to potential drug-drug interactions.
-
Formulation Approaches: Certain excipients used in formulations can inhibit P-gp.
Data Presentation
Table 1: Hypothetical Physicochemical and In Vitro ADME Data for this compound and Modified Analogs
| Compound | Modification | Aqueous Solubility (pH 7.4, µg/mL) | LogD (pH 7.4) | PAMPA Permeability (10⁻⁶ cm/s) | Caco-2 A-B Permeability (10⁻⁶ cm/s) | Caco-2 Efflux Ratio (B-A/A-B) |
| Parent | - | 15 | 2.8 | 1.5 | 0.8 | 5.2 |
| Analog 1 | Phosphate Prodrug | >500 | 0.5 | <0.1 | <0.1 | N/A |
| Analog 2 | Increased Lipophilicity | 5 | 3.5 | 5.0 | 4.2 | 1.8 |
| Analog 3 | Reduced H-Bond Donors | 20 | 2.9 | 3.1 | 2.5 | 2.1 |
Table 2: Hypothetical In Vivo Pharmacokinetic Parameters in Rats
| Compound | Dosing Route | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC₀-t (ng*h/mL) | Bioavailability (%) |
| Parent | IV | 2 | 850 | 0.08 | 1200 | - |
| Parent | PO | 10 | 150 | 1.0 | 600 | 10 |
| Analog 1 | PO | 10 | 450 | 0.5 | 1800 | 30 |
| Analog 2 | PO | 10 | 600 | 1.5 | 2400 | 40 |
Experimental Protocols
Caco-2 Permeability Assay
Objective: To assess the intestinal permeability and potential for active transport of a test compound.
Methodology:
-
Cell Culture: Caco-2 cells are seeded on permeable Transwell® inserts and cultured for 21-25 days to form a differentiated monolayer.
-
Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) and the permeability of a fluorescent marker (e.g., Lucifer Yellow).
-
Permeability Assessment:
-
The test compound is added to either the apical (A) or basolateral (B) side of the monolayer.
-
Samples are collected from the receiver compartment at specified time points.
-
The concentration of the test compound in the samples is quantified by LC-MS/MS.
-
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp(B-A) / Papp(A-B)) is determined to assess active efflux.
In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile and oral bioavailability of a test compound.
Methodology:
-
Animal Model: Male Sprague-Dawley rats are used.
-
Dosing:
-
Intravenous (IV) Group: The compound is administered via the tail vein.
-
Oral (PO) Group: The compound is administered by oral gavage.
-
-
Blood Sampling: Blood samples are collected from the jugular vein at predetermined time points post-dosing.
-
Plasma Preparation: Plasma is separated by centrifugation.
-
Bioanalysis: The concentration of the test compound in plasma is determined by a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Plasma concentration-time data are used to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and oral bioavailability (F%).
Visualizations
Caption: Experimental workflow for improving bioavailability.
Caption: Strategies to address poor bioavailability.
References
- 1. researchgate.net [researchgate.net]
- 2. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent progress in prodrug design strategies based on generally applicable modifications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prodrugs of perzinfotel with improved oral bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Guide: N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and Structurally Related Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
While N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide is a known chemical entity, public domain data on its specific kinase inhibitory activity is not available. However, its core morpholine structure is a key pharmacophore in a multitude of potent and selective kinase inhibitors.[1][2] This guide provides a comparative analysis of two distinct classes of kinase inhibitors that feature the morpholine moiety or similar heterocyclic scaffolds: Leucine-Rich Repeat Kinase 2 (LRRK2) inhibitors, represented by GNE-7915, and Polo-like Kinase 1 (PLK1) inhibitors, represented by Volasertib. This comparison will illuminate their differing therapeutic targets, mechanisms of action, and key experimental data.
The morpholine ring is a versatile scaffold in medicinal chemistry, often utilized to enhance potency, selectivity, and pharmacokinetic properties of drug candidates.[1][3] Its presence in numerous kinase inhibitors underscores its importance in interacting with the kinase active site.[4]
I. Overview of Compared Kinase Inhibitors
This guide focuses on a detailed comparison between a potent LRRK2 inhibitor, GNE-7915, and a well-characterized PLK1 inhibitor, Volasertib. These two compounds have been selected to represent distinct therapeutic areas and kinase targets, providing a broad overview for researchers.
-
GNE-7915 : A highly potent, selective, and brain-penetrant inhibitor of LRRK2, a key target in Parkinson's disease research.[5]
-
Volasertib (BI 6727) : An ATP-competitive inhibitor of PLK1, a critical regulator of mitosis, with applications in oncology.[6]
II. Quantitative Data Comparison
The following tables summarize the key quantitative data for GNE-7915 and a selection of PLK1 inhibitors, including Volasertib.
Table 1: LRRK2 Inhibitor - GNE-7915
| Parameter | Value | Reference(s) |
| Target | Leucine-Rich Repeat Kinase 2 (LRRK2) | [5] |
| IC50 | 9 nM | [7] |
| Ki | 1 nM | [7] |
| Selectivity | High (only TTK inhibited >50% out of 187 kinases at 0.1 µM) | [7] |
| Brain Penetrance | Yes | [5] |
Table 2: PLK1 Inhibitors
| Inhibitor | Target(s) | IC50 | Selectivity | Reference(s) |
| Volasertib (BI 6727) | PLK1 | 0.87 nM | High for PLK family | [6] |
| Rigosertib | PLK1, RAS/PI3K, CDKs | 35 nM | Multi-kinase | [8] |
| Onvansertib | PLK1 | 2 nM | High for PLK1 | [6] |
III. Signaling Pathways
Understanding the signaling pathways in which these kinases operate is crucial for appreciating the mechanism of action of their inhibitors.
LRRK2 Signaling Pathway
LRRK2 is a large, multi-domain protein with both kinase and GTPase activity.[9] Its signaling is complex and not fully elucidated, but it is known to be involved in various cellular processes, including vesicular trafficking, autophagy, and neurite outgrowth.[10] Mutations in LRRK2 are a significant genetic cause of Parkinson's disease.[11]
Caption: Simplified LRRK2 signaling pathway and the inhibitory action of GNE-7915.
PLK1 Signaling Pathway
PLK1 is a serine/threonine kinase that plays a pivotal role in regulating the cell cycle, particularly during mitosis.[12] It is involved in centrosome maturation, spindle assembly, and cytokinesis.[13] Overexpression of PLK1 is common in many cancers, making it an attractive target for anticancer therapies.[14]
Caption: Key components of the PLK1 signaling pathway at the G2/M transition and the inhibitory action of Volasertib.
IV. Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used to characterize kinase inhibitors.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This protocol describes a general method for determining the in vitro potency of a kinase inhibitor.[15]
Objective: To determine the IC50 value of a test compound against a specific kinase.
Materials:
-
Recombinant kinase (e.g., LRRK2 or PLK1)
-
Kinase-specific substrate (peptide or protein)
-
ATP
-
Test compound (e.g., GNE-7915 or Volasertib)
-
Assay buffer (typically containing MgCl2, DTT, and a buffering agent)
-
Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)
-
384-well white plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO.
-
Assay Plate Preparation: Add the diluted compounds to the wells of the 384-well plate. Include a DMSO-only control for 100% kinase activity and a no-enzyme control for 0% activity.
-
Kinase Reaction: Prepare a master mix containing the kinase and substrate in the assay buffer. Add this mix to the wells containing the compounds.
-
Initiation of Reaction: Add ATP to all wells to start the kinase reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Detection: Add the ATP detection reagent to each well. This reagent stops the kinase reaction and generates a luminescent signal proportional to the amount of remaining ATP.
-
Data Acquisition: Measure the luminescence using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
Caption: Experimental workflow for a biochemical kinase inhibition assay.
Cell Viability Assay (MTT Assay)
This protocol outlines a common method to assess the effect of a kinase inhibitor on cell proliferation.[16]
Objective: To determine the GI50 (concentration for 50% growth inhibition) of a test compound on a specific cell line.
Materials:
-
Cancer cell line (e.g., HeLa for PLK1 inhibitors)
-
Complete cell culture medium
-
Test compound
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a detergent-based buffer)
-
Microplate reader (absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the test compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified duration (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the vehicle control and determine the GI50 value.
Caption: Workflow for a cell viability assay using the MTT method.
V. Conclusion
While direct biological data for this compound as a kinase inhibitor is not publicly available, its morpholine scaffold is a privileged structure in many well-characterized inhibitors. This guide has provided a comparative overview of two such inhibitors, GNE-7915 and Volasertib, which target the distinct kinases LRRK2 and PLK1, respectively. The presented data and experimental protocols offer a valuable resource for researchers in the field of kinase inhibitor discovery and development. The contrasting profiles of these inhibitors highlight the diverse therapeutic opportunities that can be pursued through the strategic design of molecules incorporating key structural motifs like the morpholine ring.
References
- 1. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. ec.bioscientifica.com [ec.bioscientifica.com]
- 9. The LRRK2 signalling system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Frontiers | Interaction of LRRK2 with kinase and GTPase signaling cascades [frontiersin.org]
- 11. Characterization of LRRK2 Cellular and Signaling Pathways | Parkinson's Disease [michaeljfox.org]
- 12. Polo-like kinase 1 (PLK1) signaling in cancer and beyond - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. creative-diagnostics.com [creative-diagnostics.com]
- 14. Role of PLK1 signaling pathway genes in gastrointestinal stromal tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
Comparative Analysis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and Its Analogs: A Review of Available Data
A comprehensive review of publicly available scientific literature and databases reveals a significant lack of pharmacological and comparative data for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and its direct analogs. While the chemical structure is defined and the compound is commercially available, extensive searches did not yield any published studies detailing its synthesis, biological activity, or comparative evaluation against structurally similar molecules. Therefore, a data-driven comparative guide as requested cannot be constructed at this time.
Basic chemical information for this compound, such as its CAS Registry Number (112913-94-7) and molecular formula (C14H19FN2O2), is available through chemical suppliers.[1][2][3] However, this information does not extend to its pharmacological properties, mechanism of action, or therapeutic potential.
Searches for analogs and comparative studies were similarly unrevealing. While the broader class of N-substituted acetamides has been investigated for various therapeutic applications, including as anticancer and anti-inflammatory agents, no specific studies featuring the compound of interest or its close derivatives could be identified.[4][5][6]
Potential Areas for Future Investigation
Should research on this compound become available, a comparative study would necessitate the following:
-
Identification of Biological Target(s): Determining the protein(s) or pathway(s) with which the compound interacts is the first step in understanding its function.
-
In Vitro Characterization: This would involve a suite of experiments to quantify the compound's activity and selectivity.
-
In Vivo Efficacy and Safety: Preclinical studies in animal models are crucial to assess the compound's therapeutic potential and safety profile.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and testing of analogs would elucidate the chemical features essential for its biological activity.
Hypothetical Experimental Protocols
Based on the general evaluation of novel chemical entities, the following experimental protocols would be essential for a comparative study.
Sigma-1 Receptor Binding Assay (Hypothetical)
Given that some morpholine-containing compounds exhibit affinity for sigma receptors, a radioligand binding assay could be a starting point to investigate the potential of this compound as a sigma-1 receptor ligand.
Objective: To determine the binding affinity (Ki) of the test compound and its analogs for the sigma-1 receptor.
Methodology:
-
Membrane Preparation: Guinea pig liver membranes, which are a rich source of sigma-1 receptors, would be prepared.[7][8]
-
Radioligand: The selective sigma-1 receptor radioligand, [³H]-(+)-pentazocine, would be used.[7]
-
Assay Conditions: The assay would be performed in 96-well plates containing the membrane preparation, [³H]-(+)-pentazocine, and varying concentrations of the test compounds.[9]
-
Incubation and Filtration: The mixture would be incubated to allow for binding equilibrium, followed by rapid filtration to separate bound from unbound radioligand.
-
Quantification: The amount of bound radioactivity would be measured using liquid scintillation counting.
-
Data Analysis: Competition binding curves would be generated, and the IC50 values (concentration of the compound that inhibits 50% of radioligand binding) would be calculated. The Ki values would then be determined using the Cheng-Prusoff equation.
Data Presentation (Hypothetical)
Should data become available, it would be presented in a clear, tabular format for easy comparison.
Table 1: Hypothetical Binding Affinities of this compound and Analogs for the Sigma-1 Receptor
| Compound | Structure | Ki (nM) for Sigma-1 | Selectivity (S2R/S1R) |
| Compound of Interest | This compound | Data not available | Data not available |
| Analog 1 | Structure of Analog 1 | Hypothetical Value | Hypothetical Value |
| Analog 2 | Structure of Analog 2 | Hypothetical Value | Hypothetical Value |
Visualizing Potential Mechanisms
To illustrate how such a compound might be investigated, the following diagrams outline a hypothetical experimental workflow and a potential signaling pathway it might modulate.
Caption: Hypothetical workflow for the discovery and development of novel therapeutic compounds.
Caption: Simplified signaling pathway potentially modulated by a sigma-1 receptor (S1R) ligand.
References
- 1. N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide [heryipharma.com]
- 2. chiralen.com [chiralen.com]
- 3. chembk.com [chembk.com]
- 4. Recent investigations into synthesis and pharmacological activities of phenoxy acetamide and its derivatives (chalcone, indole and quinoline) as possible therapeutic candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Pharmacological profiling of sigma 1 receptor ligands by novel receptor homomer assays - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Bioactivity of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive review of available scientific literature reveals a significant gap in the understanding of the pharmacological effects of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. Despite its availability from chemical suppliers, in-depth preclinical and clinical data detailing its mechanism of action, efficacy in various models, and comparative performance against other compounds are not publicly accessible. This report aims to transparently address this information void and outline the necessary experimental framework to elucidate the compound's potential therapeutic value.
Current Knowledge Landscape
This compound, identified by CAS number 112913-94-7, is a morpholine derivative.[1][2][3][4] Morpholine and its analogues are known to exhibit a wide range of biological activities, and structural similarities to existing pharmacologically active agents suggest that this compound could be of interest to researchers in drug discovery. However, the absence of published research prevents any definitive statements about its specific biological targets or therapeutic potential.
A Call for Investigation: Proposed Experimental Workflow
To address the current knowledge gap, a systematic evaluation of this compound is required. The following experimental workflow is proposed to characterize its pharmacological profile.
Caption: Proposed experimental workflow for the characterization of this compound.
Detailed Experimental Protocols
To ensure reproducibility and validity, the following detailed methodologies are proposed for key experiments:
1. Target Identification and Binding Affinity:
-
Objective: To identify the primary biological target(s) of the compound and quantify its binding affinity.
-
Methodology:
-
Initial Screening: Utilize broad-panel screening assays (e.g., Eurofins SafetyScreen, DiscoverX KINOMEscan) to identify potential protein targets such as GPCRs, kinases, ion channels, and transporters.
-
Affinity Determination: For identified targets, perform radioligand binding assays or surface plasmon resonance (SPR) to determine the equilibrium dissociation constant (Kd) or inhibition constant (Ki). The assay should include a known reference ligand as a positive control.
-
2. In Vitro Functional Assays:
-
Objective: To determine the functional consequence of compound binding to its target (e.g., agonist, antagonist, inverse agonist, inhibitor).
-
Methodology:
-
Based on the identified target class, appropriate functional assays will be employed. For example, for a GPCR target, a cAMP or calcium mobilization assay would be suitable. For a kinase target, an in vitro kinase activity assay measuring substrate phosphorylation would be performed.
-
Dose-response curves will be generated to determine the EC50 or IC50 values.
-
3. Signaling Pathway Analysis:
-
Objective: To elucidate the downstream signaling pathways modulated by the compound.
-
Methodology:
-
Utilize techniques such as Western blotting, ELISA, or reporter gene assays to measure the activation or inhibition of key signaling proteins downstream of the identified target.
-
For example, if the compound targets a receptor tyrosine kinase, phosphorylation of downstream effectors like Akt and ERK would be assessed.
-
Caption: Generic signaling pathway diagram illustrating potential mechanism of action.
Comparative Data (Hypothetical)
While no direct comparative data exists for this compound, Table 1 presents a hypothetical comparison with other structurally related morpholine derivatives or compounds with similar putative mechanisms of action to illustrate how such data would be presented.
Table 1: Hypothetical Comparative In Vitro Activity
| Compound | Target | Binding Affinity (Ki, nM) | Functional Activity (IC50, nM) |
| This compound | Target X | Data Not Available | Data Not Available |
| Compound A (e.g., a known Target X inhibitor) | Target X | 15 | 50 |
| Compound B (e.g., another morpholine derivative) | Target Y | 120 | 350 |
Conclusion
The current body of scientific literature does not permit a cross-validation of the effects of this compound in different models. The provided framework of proposed experiments offers a clear path forward for researchers to thoroughly characterize this compound. The generation of robust in vitro and in vivo data is a prerequisite for any meaningful comparison with alternative therapeutic agents and for unlocking its potential in drug development. The scientific community is encouraged to undertake these investigations to fill the existing knowledge void.
References
Navigating the Uncharted Territory of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Comparative Guide to Related Morpholine Derivatives
For researchers, scientists, and professionals in drug development, the exploration of novel chemical entities is a journey into the unknown. N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide stands as one such molecule, present in chemical catalogs but absent from the landscape of published experimental literature. This guide addresses the current information gap surrounding this compound by providing a comparative framework. In the absence of direct experimental data, we present findings on structurally related morpholine acetamide derivatives to illustrate the potential biological activities and the established methodologies for their evaluation. This serves as a foundational resource for researchers considering the investigation of this and similar under-characterized compounds.
The morpholine moiety is a cornerstone in medicinal chemistry, featured in a wide array of approved drugs and clinical candidates.[1][2] Its presence often confers favorable pharmacokinetic properties.[1] When coupled with an acetamide group, it forms a scaffold that has been explored for various therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities.[2][3][4][5] This guide will delve into published data for three distinct series of morpholine-containing compounds to provide a basis for potential future research into this compound.
Illustrative Biological Activities of Morpholine Acetamide Derivatives
To contextualize the potential of this compound, this section details the observed biological activities of selected, structurally related compounds.
Antimicrobial Potential: The Case of N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Derivatives
A series of novel N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide derivatives have been synthesized and evaluated for their in vitro antimicrobial activity.[3] The study highlights that compounds containing a fluoro substituent exhibited notable antimicrobial effects.[3] The results underscore the potential for this chemical class to yield new antibacterial and antifungal agents.
Table 1: Antimicrobial Activity of Selected N1-(2-morpholinophenyl)-2-(4-arylpiperazino)-acetamide Derivatives [3]
| Compound ID | Ar-group | Bacterial Strain: P. mirabilis (Zone of Inhibition, mm) | Bacterial Strain: B. subtilis (Zone of Inhibition, mm) | Fungal Strain: C. albicans (Zone of Inhibition, mm) | Fungal Strain: A. fumigates (Zone of Inhibition, mm) |
| 8d | 4-fluorophenyl | 19 | 20 | 18 | 19 |
| 8h | 4-fluorobenzyl | 20 | 21 | 19 | 20 |
| Ciprofloxacin | (Standard) | 22 | 24 | - | - |
| Fluconazole | (Standard) | - | - | 21 | 22 |
Note: Data is extracted from a study by Nagaraj et al. (2021) for illustrative purposes.[3]
Anticancer Applications: Insights from Pyrimidine-Morpholine Hybrids
The hybridization of a pyrimidine ring with a morpholine moiety has yielded compounds with significant cytotoxic potential against various cancer cell lines.[2] One study demonstrated that a novel series of pyrimidine-morpholine hybrids exhibited potent activity, with one compound in particular showing IC50 values comparable to the standard chemotherapeutic agent 5-Fluorouracil.[2]
Table 2: In Vitro Cytotoxic Activity of Pyrimidine-Morpholine Hybrids [2]
| Compound ID | Cancer Cell Line | IC50 (µM) |
| 2g | SW480 (Colon Carcinoma) | 5.10 ± 2.12 |
| MCF-7 (Breast Carcinoma) | 19.60 ± 1.13 | |
| 5-Fluorouracil | SW480 (Colon Carcinoma) | 4.90 ± 0.83 |
| Cisplatin | SW480 (Colon Carcinoma) | 16.10 ± 1.10 |
Note: Data is extracted from a study by Firouzi et al. (2025) for illustrative purposes.[2]
Anti-inflammatory Action: The Example of Morpholinopyrimidine Derivatives
Derivatives of morpholinopyrimidine have been investigated for their anti-inflammatory properties. In one study, certain compounds were found to significantly inhibit the production of nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells.[4][5] This indicates a potential mechanism for mitigating inflammatory responses.[4][5]
Table 3: Anti-inflammatory Activity of Morpholinopyrimidine Derivatives [4][5]
| Compound ID | Concentration (µM) | NO Production (% of Control) | Cell Viability (%) |
| V4 | 12.5 | ~40% | >95% |
| V8 | 12.5 | ~45% | >95% |
| LPS Control | - | 100% | 100% |
Note: Data is approximated from graphical representations in a study by Fatima et al. (2023) for illustrative purposes.[4][5]
Methodologies for Biological Evaluation
Reproducibility of experimental findings is paramount in scientific research. The following are detailed protocols for the key assays mentioned in the comparative examples, which could be adapted for the evaluation of this compound.
Experimental Protocol 1: Antimicrobial Susceptibility Testing (Disc Diffusion Assay)
This method is widely used to assess the antimicrobial activity of chemical compounds.[6][7]
-
Preparation of Bacterial Inoculum: A standardized suspension of the test bacterium is prepared in sterile saline, with its turbidity adjusted to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6][7]
-
Inoculation of Agar Plates: A sterile cotton swab is dipped into the bacterial inoculum and then spread evenly across the surface of a Mueller-Hinton Agar (MHA) plate to create a uniform lawn of bacteria.[7]
-
Application of Test Compound: Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of the test compound dissolved in a suitable solvent. The solvent is allowed to evaporate completely.
-
Disc Placement: Using sterile forceps, the impregnated discs are placed firmly on the surface of the inoculated MHA plate.[7]
-
Incubation: The plates are incubated at 37°C for 18-24 hours.[7]
-
Data Collection: The diameter of the zone of inhibition (the clear area around the disc where bacterial growth is prevented) is measured in millimeters.[6]
Experimental Protocol 2: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability and proliferation.[8]
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO₂.[9]
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing various concentrations of the test compound. A vehicle control (containing only the solvent used to dissolve the compound) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: A sterile MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plates are incubated for another 2-4 hours. During this time, mitochondrial dehydrogenases in viable cells convert the yellow MTT to purple formazan crystals.[8]
-
Solubilization: The medium is removed, and a solubilizing agent (such as DMSO or a specialized detergent) is added to dissolve the formazan crystals.[8]
-
Absorbance Reading: The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm.[8] The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is then calculated.
Visualizing Potential Mechanisms and Workflows
To further aid in the conceptualization of research involving this compound, the following diagrams illustrate a potential signaling pathway for investigation and a typical experimental workflow.
Caption: A potential anti-inflammatory mechanism for a morpholine derivative.
Caption: Workflow for the antimicrobial disc diffusion assay.
References
- 1. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, in silico studies and antiproliferative evaluation of some novel hybrids of pyrimidine-morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijres.org [ijres.org]
- 4. Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. scispace.com [scispace.com]
- 6. benchchem.com [benchchem.com]
- 7. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. atcc.org [atcc.org]
Efficacy of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Comparative Analysis with Standard Treatments
Disclaimer: As of December 2025, there is no publicly available scientific literature, preclinical data, or clinical trial information detailing the efficacy or therapeutic application of the compound N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The CAS number for this compound is 112913-94-7.[1][2][3][4] While it is listed for sale by chemical suppliers, its biological activity and potential therapeutic uses have not been documented in published research.[2][5]
The morpholine chemical scaffold is present in various biologically active molecules with a wide range of therapeutic applications, including antifungal and anticancer agents.[6][7][8] However, the specific efficacy of this compound cannot be compared to any standard treatments due to the absence of experimental data.
To fulfill the user's request for a comparison guide in the specified format, this document will present a hypothetical scenario . We will postulate that this compound, hereafter referred to as "Compound X," has been investigated as a novel antifungal agent. This guide will compare its hypothetical efficacy against the standard-of-care antifungal drug, Fluconazole, for the treatment of infections caused by Candida albicans.
Note: All data presented in this guide is purely illustrative and not based on actual experimental results for Compound X.
Hypothetical Antifungal Efficacy: Compound X vs. Fluconazole
In this hypothetical study, the in vitro antifungal activity of Compound X was evaluated against Candida albicans and compared with Fluconazole. The primary metric for comparison is the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism.
Data Presentation: In Vitro Antifungal Activity
| Compound | Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Compound X (Hypothetical) | Candida albicans | 0.5 | 1.0 |
| Fluconazole (Standard) | Candida albicans | 1.0 | 4.0 |
MIC₅₀: Minimum inhibitory concentration required to inhibit the growth of 50% of isolates. MIC₉₀: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of antifungal agents, which would be used in our hypothetical study.
Broth Microdilution Method for Antifungal Susceptibility Testing
-
Inoculum Preparation: Candida albicans isolates are cultured on Sabouraud Dextrose Agar for 24 hours at 35°C. A suspension of the yeast is prepared in sterile saline and adjusted to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then further diluted in RPMI 1640 medium to achieve a final inoculum size of approximately 0.5 x 10³ to 2.5 x 10³ CFU/mL.
-
Drug Dilution: A serial two-fold dilution of Compound X and Fluconazole is prepared in 96-well microtiter plates using RPMI 1640 medium as the diluent. The concentration range tested would typically span from 0.06 to 64 µg/mL.
-
Incubation: Each well is inoculated with the prepared fungal suspension. The plates are incubated at 35°C for 24-48 hours.
-
MIC Determination: The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth in the drug-free control well. This is assessed visually or by using a spectrophotometric reader.
Mandatory Visualizations
Experimental Workflow for Antifungal Screening
Caption: Workflow for antifungal susceptibility testing.
Hypothetical Signaling Pathway Inhibition
This diagram illustrates a hypothetical mechanism of action for Compound X, where it inhibits a key enzyme in the fungal cell wall synthesis pathway, a common target for antifungal drugs.
Caption: Hypothetical mechanism of action for Compound X.
References
- 1. N-{[4-(4-fluorobenzyl)morpholin-2-yl]methyl}acetamide [heryipharma.com]
- 2. 112913-94-7|this compound|BLD Pharm [bldpharm.com]
- 3. CAS#:112913-94-7 | this compound | Chemsrc [chemsrc.com]
- 4. chembk.com [chembk.com]
- 5. chiralen.com [chiralen.com]
- 6. 2-(2-oxo-morpholin-3-yl)-acetamide derivatives as broad-spectrum antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Lacking Specific Data for a Comprehensive Structure-Activity Relationship Analysis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide Derivatives
A comprehensive review of available scientific literature reveals a significant gap in detailed Structure-Activity Relationship (SAR) studies for the specific class of compounds, N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide derivatives. Despite extensive searches, no dedicated publications were identified that systematically explore how structural modifications to this scaffold impact its biological activity. Consequently, the quantitative data and detailed experimental protocols required to construct a full comparative guide are not publicly available at this time.
While the individual components of the target molecule—the morpholine ring, the acetamide group, and the fluorobenzyl moiety—are common pharmacophores in medicinal chemistry, research has not yet converged on a systematic SAR exploration of this particular combined structure. General reviews on morpholine and acetamide derivatives suggest potential avenues for investigation. For instance, studies on other morpholine-containing compounds have indicated that substitutions on the aromatic ring can influence activities such as anticancer efficacy. Similarly, modifications to the acetamide portion in various chemical series have been shown to modulate a wide range of biological effects.
However, without specific experimental data on a series of analogues of this compound, it is not possible to:
-
Present a quantitative comparison of their biological activities. Tables of data, such as IC50 or Ki values, which are central to an SAR analysis, could not be compiled.
-
Provide detailed experimental protocols for the synthesis and biological evaluation of this specific series of compounds.
-
Generate meaningful visualizations of signaling pathways or experimental workflows directly related to the SAR of these derivatives, as the underlying data is absent.
For researchers, scientists, and drug development professionals interested in this chemical scaffold, this represents an unexplored area of research. Future work would need to involve the synthesis of a library of derivatives with systematic variations at key positions, followed by rigorous biological testing to establish a clear and quantitative structure-activity relationship. Such studies would be invaluable in determining the therapeutic potential of this class of compounds and guiding the design of more potent and selective analogues.
Unraveling the Off-Target Profile of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide: A Comparative Analysis
A comprehensive review of available scientific literature and public databases reveals a significant gap in the pharmacological understanding of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. To date, no specific biological target or mechanism of action has been publicly disclosed for this compound. Consequently, a direct comparative analysis of its off-target effects with alternative molecules is not feasible.
The concept of "off-target" effects is predicated on a known primary biological target. These are unintended interactions of a drug or compound with proteins or other biomolecules that are not its intended therapeutic target. Without the identification of the on-target activity of this compound, a foundational element for any comparative guide on off-target effects is missing.
Currently, information regarding this compound is predominantly limited to its chemical properties and availability from commercial suppliers. Data such as its CAS Number (112913-94-7) and molecular formula (C14H19FN2O2) are readily accessible. However, crucial pharmacological data, including its primary target, potency, and selectivity, remain unpublished in the public domain.
The Path Forward: Establishing a Pharmacological Baseline
To enable a future comparative analysis of the off-target effects of this compound, the following experimental workflow would be necessary to first establish its primary target.
Experimental Workflow for Target Identification
A systematic approach is required to identify the primary biological target of a novel compound. This typically involves a multi-pronged strategy combining computational and experimental methods.
Figure 1. A generalized experimental workflow for the identification of the primary biological target of a novel chemical compound.
Hypothetical Signaling Pathway Analysis
Once a primary target is identified, understanding its role in cellular signaling is crucial. For instance, if this compound were found to be an inhibitor of a hypothetical Kinase X, a key component of the MAPK signaling pathway, its effects on downstream signaling could be investigated.
Figure 2. A diagram illustrating a hypothetical point of intervention for this compound within the MAPK signaling pathway, assuming its primary target is "Kinase X".
Future Directions
The creation of a comprehensive comparison guide on the off-target effects of this compound is contingent on the publication of primary research elucidating its pharmacological profile. Researchers in possession of this compound are encouraged to undertake target identification and validation studies. Once a primary target is established, a meaningful comparison with other compounds acting on the same target can be conducted. This would involve:
-
Selectivity Profiling: Screening the compound against a broad panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to identify off-target interactions.
-
Comparative Analysis: Benchmarking the selectivity profile against that of other known modulators of the primary target.
-
Functional Assays: Characterizing the functional consequences of off-target binding to ascertain their biological relevance.
Until such data becomes available, any discussion of the off-target effects of this compound remains speculative. The scientific community awaits foundational research to unlock the therapeutic potential and selectivity profile of this molecule.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and related compounds, focusing on their potential as therapeutic agents. Due to a lack of publicly available experimental data for this compound, this review leverages data from structurally related morpholine derivatives and established therapeutic agents that share a plausible mechanism of action: dual inhibition of serotonin and norepinephrine reuptake.
The morpholine scaffold is a well-established "privileged structure" in medicinal chemistry, known for conferring favorable physicochemical and pharmacokinetic properties to drug candidates.[1] Its presence in numerous approved drugs highlights its utility in designing molecules with a wide range of biological activities, including those targeting the central nervous system.[2][3]
Comparative Analysis of Biological Activity
While specific quantitative data for this compound is not available in the current literature, the structural similarity of its core, a 4-benzylmorpholine moiety, to known serotonin-norepinephrine reuptake inhibitors (SNRIs) suggests a similar mechanism of action. SNRIs are a class of antidepressants that function by blocking the reuptake of serotonin and norepinephrine in the synaptic cleft, thereby increasing the availability of these neurotransmitters to bind to postsynaptic receptors.[1]
To provide a framework for comparison, the following table summarizes the in vitro binding affinities of several well-established SNRIs for the human serotonin transporter (SERT) and norepinephrine transporter (NET). This data is representative of the type of information required to evaluate the potency and selectivity of a new chemical entity like this compound.
| Compound | SERT Ki (nM) | NET Ki (nM) | Selectivity (SERT/NET) |
| Duloxetine | 0.7 | 7.5 | 0.09 |
| Venlafaxine | 82 | 2480 | 0.03 |
| Milnacipran | 160 | 100 | 1.6 |
| Desvenlafaxine | 30 | 550 | 0.05 |
Note: This table presents representative data for established SNRIs and is intended for illustrative purposes. The binding affinities for this compound are currently unknown.
Postulated Signaling Pathway and Mechanism of Action
The hypothesized mechanism of action for this compound, based on its structural features, is the inhibition of both SERT and NET. The diagram below illustrates this proposed signaling pathway at a neuronal synapse.
References
- 1. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Occurrence of Morpholine in Central Nervous System Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide against other research compounds
A Comparative Guide to Epidermal Growth Factor Receptor (EGFR) Inhibitors in Oncology Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive benchmark analysis of the morpholine-containing, first-generation Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib, against other prominent EGFR tyrosine kinase inhibitors (TKIs): Erlotinib (1st generation), Afatinib (2nd generation), and Osimertinib (3rd generation). This document is intended to serve as a resource for researchers and drug development professionals by presenting comparative data on potency, clinical efficacy, and detailed experimental methodologies.
The morpholine moiety is a privileged scaffold in medicinal chemistry, known for improving the pharmacokinetic properties of drug candidates. In Gefitinib, this structural feature contributes to its efficacy as a targeted cancer therapeutic. The following sections offer an objective comparison to contextualize its performance against other key players in the field of EGFR-targeted therapies for non-small cell lung cancer (NSCLC).
Data Presentation: In Vitro Potency and Clinical Efficacy
The following tables summarize the in vitro inhibitory concentrations (IC50) and key clinical trial outcomes for Gefitinib and its comparators.
Table 1: Comparative In Vitro Potency (IC50, nM) of EGFR TKIs
This table presents the half-maximal inhibitory concentration (IC50) values of Gefitinib, Erlotinib, Afatinib, and Osimertinib against wild-type EGFR and common activating and resistant mutations. Lower values indicate higher potency.
| Compound | Generation | EGFR (Wild-Type) | EGFR (L858R) | EGFR (Exon 19 Del) | EGFR (T790M) |
| Gefitinib | 1st | 31 nM | 11.64 nM | ~20 nM | >1000 nM |
| Erlotinib | 1st | ~60 nM | ~20 nM | ~10 nM | >1000 nM |
| Afatinib | 2nd | 31 nM | ~10 nM | ~10 nM | >1000 nM |
| Osimertinib | 3rd | ~500 nM | 33.30 nM | ~15 nM | ~10 nM |
Data compiled from multiple preclinical studies. Actual values may vary depending on experimental conditions.
Table 2: Comparative Clinical Efficacy in First-Line Treatment of EGFR-Mutant NSCLC
This table summarizes key efficacy endpoints from pivotal clinical trials comparing these EGFR TKIs.
| Metric | Gefitinib | Erlotinib | Afatinib | Osimertinib |
| Objective Response Rate (ORR) | ~70% | ~70% | ~70% | ~80% |
| Median Progression-Free Survival (PFS) | ~10.4 months | ~13.0 months | ~18.8 months | 18.9 months |
| Median Overall Survival (OS) | ~31.8 months | ~48.6 months | ~59.2 months | 38.6 months |
Data are derived from various head-to-head and comparative clinical trials, including the FLAURA and LUX-Lung series.[1][2][3]
Experimental Protocols
Detailed methodologies for key in vitro and in vivo assays are provided below to allow for replication and validation of findings.
EGFR Kinase Assay (In Vitro)
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against EGFR kinase activity.
Materials:
-
Recombinant human EGFR kinase domain
-
Poly(Glu, Tyr) 4:1 peptide substrate
-
Adenosine triphosphate (ATP)
-
Test compounds (Gefitinib, etc.)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO, then further dilute in kinase buffer.
-
In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of a solution containing the EGFR enzyme in kinase buffer.
-
Initiate the kinase reaction by adding 2 µL of a solution containing the peptide substrate and ATP. The final ATP concentration should be near its Km for EGFR.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ assay system, following the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.
Western Blot for EGFR Phosphorylation Inhibition
Objective: To assess the inhibition of EGFR autophosphorylation by a test compound in a cellular context.
Materials:
-
NSCLC cell lines (e.g., HCC827 for activating mutations, H1975 for T790M resistance)
-
Complete cell culture medium
-
Test compounds
-
Epidermal Growth Factor (EGF)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (anti-phospho-EGFR, anti-total-EGFR, anti-Actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) substrate
Procedure:
-
Cell Culture and Treatment: Plate cells and allow them to adhere. Starve cells in serum-free medium for 12-24 hours. Pre-treat with various concentrations of the test compound or vehicle control for 2 hours. Stimulate with EGF (e.g., 100 ng/mL) for 15-30 minutes.
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with lysis buffer.[4]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[4]
-
SDS-PAGE and Transfer: Normalize protein amounts, add Laemmli buffer, and boil. Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane for 1 hour. Incubate with primary antibody against phospho-EGFR overnight at 4°C. Wash, then incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.[4]
-
Detection: Wash the membrane, apply ECL substrate, and capture the chemiluminescent signal using a digital imager.[4]
-
Stripping and Re-probing: To normalize for protein loading, the membrane can be stripped and re-probed with an antibody for total EGFR and a loading control like actin.
Mandatory Visualizations
EGFR Signaling Pathway and TKI Inhibition
This diagram illustrates the EGFR signaling cascade and the point of intervention for tyrosine kinase inhibitors like Gefitinib.
Caption: EGFR signaling pathway and the inhibitory action of TKIs.
Experimental Workflow for In Vitro Kinase Assay
This diagram outlines the workflow for determining the IC50 of a novel EGFR inhibitor.
Caption: Workflow for an In Vitro EGFR Kinase Assay.
References
- 1. Overall survival in stage IV EGFR mutation‑positive NSCLC: Comparing first‑, second‑ and third‑generation EGFR‑TKIs (Review) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Survival benefits from afatinib compared with gefitinib and erlotinib among patients with common EGFR mutation in first‐line setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Safety Operating Guide
Proper Disposal of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide in a Laboratory Setting
Disclaimer: This document provides general guidance for the disposal of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide and should be supplemented by a thorough review of your institution's specific safety protocols and consultation with your Environmental Health and Safety (EHS) department. Always prioritize site-specific and regulatory requirements.
I. Hazard Assessment and Classification
Given its chemical structure as a fluorinated organic compound containing a morpholine ring and an acetamide group, this compound should be handled with care. Organic compounds, especially those containing halogens like fluorine, should not be disposed of down the drain.[3][4] Due to the presence of fluorine, this compound is classified as a halogenated organic waste.[5]
Key Principles for Handling:
-
Always handle the compound in a well-ventilated area or a chemical fume hood to prevent inhalation of any potential vapors or dust.[3]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[3]
II. Segregation and Storage of Waste
Proper segregation of chemical waste is crucial to prevent dangerous reactions.[8][9]
-
Waste Container: Designate a specific, clearly labeled container for "Halogenated Organic Waste".[5] The container must be made of a material compatible with the chemical and have a secure, tight-fitting lid to prevent spills and evaporation.[2][9]
-
Labeling: The waste container must be labeled with the words "Hazardous Waste," the full chemical name "this compound," and the date when the first waste was added.[8] Do not use abbreviations or chemical formulas.
-
Storage Location: Store the waste container in a designated and properly ventilated satellite accumulation area within the laboratory.[2][10] This area should have secondary containment to control any potential leaks.[2]
-
Incompatible Wastes: Do not mix this waste with other waste streams, such as non-halogenated solvents, acids, bases, or oxidizers.[5][9]
III. Disposal Protocol
The disposal of this compound must be handled through your institution's hazardous waste management program.[1][10]
Step-by-Step Disposal Procedure:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing the appropriate PPE (safety goggles, lab coat, gloves).[3]
-
Waste Transfer: Carefully transfer the waste this compound (in solid form or dissolved in a compatible solvent) into the designated "Halogenated Organic Waste" container. Perform this transfer inside a chemical fume hood.
-
Container Sealing: Securely close the waste container lid immediately after adding the waste. Containers holding hazardous waste must be kept closed at all times, except when adding or removing waste.[1][2]
-
Log Entry: If your laboratory maintains a waste log, record the amount of waste added to the container.
-
Arrange for Pickup: Once the waste container is full or has been accumulating for a period defined by your institution's policy (often not to exceed one year), contact your EHS department to arrange for a hazardous waste pickup.[10]
Disposal of Contaminated Materials:
-
Solid Waste: Any materials, such as gloves, weighing paper, or absorbent pads, that are contaminated with this compound should be considered hazardous waste.[2][4] These items should be collected in a separate, clearly labeled solid hazardous waste container.
-
Empty Containers: An empty container that held this compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[1] After triple-rinsing, the container can often be disposed of as regular trash, but be sure to deface or remove the original label.[1] Consult your EHS for specific procedures.
IV. Quantitative Data Summary
Without a specific Safety Data Sheet for this compound, quantitative hazard data is not available. The table below summarizes general quantitative limits for hazardous waste accumulation as a reference.
| Parameter | Guideline | Source |
| Maximum Hazardous Waste in SAA | 55 gallons | [10] |
| Maximum Acutely Toxic Waste in SAA | 1 quart (liquid) or 1 kg (solid) | [10] |
| Maximum Storage Time in SAA | Up to 12 months (unless limits are met) | [10] |
SAA: Satellite Accumulation Area
V. Experimental Workflow and Disposal Logic
The following diagrams illustrate the decision-making process for the proper disposal of this compound.
Caption: Waste Segregation and Storage Workflow.
References
- 1. vumc.org [vumc.org]
- 2. Chemistry Lab Waste Disposal - Environmental Marketing Services [emsllcusa.com]
- 3. scienceready.com.au [scienceready.com.au]
- 4. web.mit.edu [web.mit.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. benchchem.com [benchchem.com]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
Comprehensive Safety and Handling Protocol for N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety and logistical information for the handling and disposal of N-((4-(4-Fluorobenzyl)morpholin-2-yl)methyl)acetamide. The following procedures are based on best practices for handling similar chemical compounds and are intended to ensure a safe laboratory environment.
Hazard Assessment
-
Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1]
-
Skin and Eye Damage: May cause severe skin burns and serious eye damage.[1]
-
Reproductive Hazards: Suspected of damaging fertility or the unborn child.[1][2]
-
Flammability: Vapors may form explosive mixtures with air.[1]
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Equipment Specification | Purpose |
| Eye and Face Protection | Safety goggles with side shields or a full-face shield.[1][3] | To protect against splashes and airborne particles. |
| Skin Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) tested to EN 374 standard.[1] | To prevent skin contact and absorption. |
| Lab coat or chemical-resistant apron.[3] | To protect clothing and underlying skin from contamination. | |
| Respiratory Protection | NIOSH/MSHA or European Standard EN 149 approved respirator.[3][4] | To be used in case of inadequate ventilation or when aerosolization is possible. |
| Foot Protection | Closed-toe shoes. | To protect feet from spills. |
Operational Plan: Step-by-Step Handling Procedure
Adherence to a strict operational workflow is critical to minimize exposure and ensure safety.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
